Boc-Pip-OH
Description
The exact mass of the compound (S)-1-Boc-piperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOHGMPAAWWQO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350922 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26250-84-0 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (Boc-Pip-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid, commonly abbreviated as Boc-Pip-OH, is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry.[1] As a derivative of L-pipecolic acid, the six-membered ring homolog of proline, this compound imparts unique conformational constraints on peptides and peptidomimetics.[2] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and sequential chemical transformations, making it an invaluable reagent in solid-phase peptide synthesis (SPPS), drug discovery, and the development of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a carboxylic acid at the 2-position and a Boc protecting group on the nitrogen atom. The (S)-stereochemistry at the alpha-carbon is a key feature for its use in chiral synthesis.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid |
| Synonyms | (S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid, N-Boc-L-pipecolinic acid |
| CAS Number | 26250-84-0 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O[3] |
| InChI | 1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1[3] |
| InChI Key | JQAOHGMPAAWWQO-QMMMGPOBSA-N[3] |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder.[4] |
| Melting Point | 122-126 °C (lit.)[5] |
| Optical Activity | [α]²³/D -63.2° (c = 1 in acetic acid)[3] |
| Solubility | Insoluble in water; soluble in chloroform, methanol, and other common organic solvents for SPPS.[4] |
| Purity | Typically ≥98% |
Experimental Protocols
Synthesis of this compound from L-Pipecolic Acid
A general and widely used method for the N-Boc protection of amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
L-Pipecolic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane and Water (or other suitable solvent systems)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution or dilute HCl
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve L-pipecolic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
To this solution, add a slight excess (1.1 to 1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with a cold 5% citric acid solution or dilute HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Purification by Recrystallization
Crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Analytical Characterization
¹H and ¹³C NMR Spectroscopy: The structure and purity of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. While specific peak assignments can vary slightly based on the solvent used, representative data can be found in the literature.
High-Performance Liquid Chromatography (HPLC): The purity of this compound is typically assessed by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[6]
-
Detection: UV at 210-220 nm.[6]
Applications in Peptide Synthesis
This compound is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of Boc-protected amino acids to a growing peptide chain on a solid support.
Boc-SPPS Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-L-pipecolinic Acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Boc-L-pipecolinic acid, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, supplemented with experimental protocols and pathway visualizations.
Core Compound Data
N-Boc-L-pipecolinic acid, a derivative of the non-proteinogenic amino acid L-pipecolinic acid, features a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen. This protecting group is instrumental in peptide synthesis, allowing for the controlled, stepwise addition of amino acid residues.
| Identifier | Value |
| CAS Number | 26250-84-0[1][2] |
| Molecular Formula | C₁₁H₁₉NO₄[1] |
| Molecular Weight | 229.27 g/mol [2][3] |
| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid |
| Synonyms | Boc-L-Pipecolic acid, (S)-1-Boc-piperidine-2-carboxylic acid, Boc-Pip-OH, Boc-Homopro-OH |
Physicochemical Properties
N-Boc-L-pipecolinic acid is a white to off-white solid at room temperature. Its solubility profile is a key consideration for its use in synthesis.
| Property | Value |
| Physical State | White to off-white crystalline powder or solid.[1][4] |
| Melting Point | 122-126 °C[2] |
| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] Limited solubility in water.[1] |
| Optical Rotation | [α]²⁰/D -46.0 ± 1.0° (c=1 in DMF) |
Synthesis and Deprotection Protocols
The synthesis of N-Boc-L-pipecolinic acid and the subsequent deprotection of the Boc group are fundamental procedures for its application in further synthetic steps.
Experimental Protocol: Synthesis of N-Boc-L-pipecolinic Acid
This protocol describes a general method for the N-protection of L-pipecolinic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-pipecolinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) or citric acid for acidification
Procedure:
-
Dissolve L-pipecolinic acid in a 1:1 mixture of dioxane and 1N NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with a suitable acid (e.g., 1N HCl or 10% citric acid solution).
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-pipecolinic acid. The product can be further purified by recrystallization if necessary.
Experimental Protocol: N-Boc Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-L-pipecolinic acid (or a peptide containing this residue)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA) for neutralization (in solid-phase synthesis)
Procedure for Solution-Phase Deprotection:
-
Dissolve the N-Boc-protected compound in dichloromethane.
-
Add an equal volume of trifluoroacetic acid (creating a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized.
Procedure for Solid-Phase Peptide Synthesis (SPPS):
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 20-50% TFA in DCM for 5-30 minutes.[5]
-
Filter the resin and repeat the TFA treatment to ensure complete deprotection.
-
Wash the resin thoroughly with DCM to remove residual acid.
-
Neutralize the resulting ammonium salt on the resin with a solution of 5-10% DIPEA in DCM before the next coupling step.[6]
Applications in Research and Drug Development
N-Boc-L-pipecolinic acid is a valuable chiral building block for the synthesis of complex molecules and peptidomimetics.
-
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to incorporate a pipecolic acid residue into a peptide chain. The pipecolic acid structure introduces a conformational constraint, which can be beneficial for modulating the biological activity and stability of peptides.
-
Drug Development: Pipecolic acid and its derivatives are found in the structure of various natural products and pharmacologically active compounds. DL-Pipecolinic acid is utilized in the synthesis of pharmaceutical intermediates for drugs with potential neuroactive and anticonvulsant properties.[]
-
Proteomics Research: As a protected form of pipecolinic acid, it serves as a useful tool in proteomics to study ion channel activity.[1]
Visualization of Relevant Biological Pathway
While N-Boc-L-pipecolinic acid is a synthetic molecule, its core structure, pipecolic acid, is a key signaling molecule in plant immunity, specifically in Systemic Acquired Resistance (SAR). The following diagram illustrates the biosynthesis and signaling pathway of pipecolic acid in plants.
References
- 1. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]
- 2. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-N-Boc pipecolic acid | 26250-84-0 | FB18851 [biosynth.com]
- 4. CAS 98303-20-9: N-Boc-DL-pipecolinic acid | CymitQuimica [cymitquimica.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
Navigating the Solubility of Boc-Pip-OH: A Technical Guide for Researchers
An in-depth analysis of the solubility profiles of N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid, key intermediates in pharmaceutical development. This guide addresses the critical gap in quantitative solubility data by providing qualitative assessments, a robust experimental protocol for precise measurement, and an overview of their synthetic applications.
Introduction: The Ambiguity of "Boc-Pip-OH" and Its Importance
The term "this compound" is commonly used to refer to two commercially significant piperidine-containing building blocks in organic synthesis and medicinal chemistry: N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid . Both molecules are integral to the development of novel therapeutics, from antipsychotics to peptide-based drugs. A thorough understanding of their solubility in various organic solvents is paramount for researchers in process development, formulation, and medicinal chemistry to ensure efficient reaction kinetics, purification, and formulation.
This technical guide aims to provide a comprehensive overview of the available solubility information for both compounds. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document will focus on qualitative solubility, a detailed experimental protocol for determining precise solubility values, and the synthetic context of these molecules in drug discovery.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound Derivatives
| Compound | CAS Number | Soluble In | Insoluble In |
| N-Boc-4-hydroxypiperidine | 109384-19-2 | Chloroform, Ethyl Acetate, Dichloromethane, Ethanol, Methanol[1][2][3][4][5] | Not specified |
| N-Boc-L-pipecolic acid | 26250-84-0 | Methanol, Dimethyl Sulfoxide (DMSO)[6] | Water[6][7] |
It is important to note that these are general observations, and the solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any additives.
Experimental Protocol for Quantitative Solubility Determination
To address the lack of quantitative data, a robust and widely accepted method for determining the solubility of crystalline solids in organic solvents is the isothermal shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.
Materials and Equipment
-
Solute: High-purity N-Boc-4-hydroxypiperidine or N-Boc-L-pipecolic acid
-
Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane)
-
Equipment:
-
Analytical balance (± 0.1 mg accuracy)
-
Scintillation vials or flasks with airtight seals
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., GC, UPLC-MS)
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve by injecting standard solutions of the compound of known concentrations into the HPLC and plotting the peak area against concentration.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Experimental Workflow Diagram
Role in Synthetic Chemistry and Drug Development
The solubility of N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid is of practical importance due to their extensive use as intermediates in the synthesis of complex molecules.
N-Boc-4-hydroxypiperidine is a versatile building block used in the synthesis of a wide range of pharmaceuticals.[1][11] Its piperidine core is a common motif in neurologically active agents. For instance, it is a key intermediate in the synthesis of the antipsychotic drug Lurasidone and the anticancer drug Crizotinib.[1][11] The Boc protecting group allows for selective reactions at the hydroxyl group, making it a valuable tool for medicinal chemists.[12]
N-Boc-L-pipecolic acid is a non-proteinogenic amino acid that is incorporated into peptides to introduce conformational constraints.[13] This can lead to peptides with enhanced biological activity, stability, and receptor selectivity. Its use is significant in the design of peptide mimetics and other complex bioactive molecules.[6] The Boc group serves as a standard protecting group in solid-phase peptide synthesis.[14][15]
Synthetic Utility Diagram
Conclusion
While a comprehensive, quantitative understanding of the solubility of N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid in a wide array of organic solvents remains an area for future investigation, this guide provides a critical foundation for researchers. The qualitative data presented, combined with a detailed and reliable experimental protocol, empowers scientists and drug development professionals to determine precise solubility values tailored to their specific needs. Understanding the solubility of these vital building blocks is a crucial step in accelerating the development of new and effective pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 4. N-BOC-4-Hydroxypiperidine CAS#: 109384-19-2 [m.chemicalbook.com]
- 5. N-Boc-4-Hydroxypiperidine Supplier China | High Purity | Specifications, Safety Data & Bulk Pricing [chemheterocycles.com]
- 6. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]
- 7. N-Boc-L-pipecolinic acid, 98+% | Fisher Scientific [fishersci.ca]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. nbinno.com [nbinno.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Role of the Boc Protecting Group: An In-depth Technical Guide for Researchers and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures. Its widespread adoption is a testament to its unique combination of stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc group's fundamental principles, practical applications, and detailed experimental protocols, tailored for researchers, scientists, and drug development professionals.
Core Principles of the Boc Protecting Group
The Boc group is an acid-labile protecting group primarily used to temporarily block amine functionalities. By converting a nucleophilic and basic amine into a neutral carbamate, the Boc group prevents unwanted side reactions during subsequent synthetic transformations. This strategy is central to the concept of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others that are labile under different conditions (e.g., base-labile or removed by hydrogenolysis).[1][2][3] This principle is fundamental to the stepwise construction of complex molecules like peptides.[4]
The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The protection of an amine with Boc₂O proceeds via a nucleophilic acyl substitution mechanism.[5] The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a carbamate and the release of tert-butanol and carbon dioxide.[5]
Deprotection is typically achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[8] The choice of deprotection conditions can be tailored to the sensitivity of the substrate.[7]
Data Presentation: A Comparative Analysis
The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, and specific reagents employed. The following tables summarize key quantitative data to facilitate comparison and methods development.
Table 1: Boc Protection of Various Amines - Typical Conditions and Yields
| Amine Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Primary Aliphatic Amines | (Boc)₂O, NaHCO₃, Dioxane/H₂O | 2 - 12 h | >95% | [9] |
| Primary Aromatic Amines | (Boc)₂O, DMAP (cat.), CH₂Cl₂ | 1 - 4 h | >90% | [5] |
| Secondary Aliphatic Amines | (Boc)₂O, NEt₃, CH₂Cl₂ | 12 - 24 h | 80 - 95% | [10] |
| Amino Acids | (Boc)₂O, NaOH, H₂O/THF | 4 - 8 h | >90% | [9] |
| Water-Mediated (Anilines) | (Boc)₂O, H₂O/Acetone | 8 - 12 min | 90 - 98% | [11] |
Table 2: Comparison of Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂ | 0.5 - 2 h | Highly effective, volatile (easy removal) | Corrosive, can cause side reactions with sensitive residues | [7][12] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or EtOAc | 1 - 4 h | Milder than TFA, product precipitates as HCl salt | Dioxane is a hazardous solvent | [6][13] |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | 1 - 5 h | Environmentally benign, selective | Slower reaction times | [14] |
| Oxalyl Chloride/Methanol | Oxalyl Chloride (3 eq.), MeOH, RT | 1 - 4 h | Very mild, tolerant of acid-labile groups | Generates CO gas | [15] |
Table 3: Boc vs. Fmoc in Solid-Phase Peptide Synthesis (SPPS)
| Feature | Boc Strategy | Fmoc Strategy | Reference |
| Nα-Protecting Group | tert-Butyloxycarbonyl (acid-labile) | 9-Fluorenylmethyloxycarbonyl (base-labile) | [16] |
| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in DMF | [16] |
| Side-Chain Protection | Benzyl-based (strong acid-labile) | tert-Butyl-based (acid-labile) | [17] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Trifluoroacetic Acid (TFA) | [17] |
| Orthogonality | Graduated acid lability | Fully orthogonal | [4] |
| Advantages | Better for long or hydrophobic sequences | Milder conditions, easier automation | [17] |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the Boc protecting group.
References
- 1. fiveable.me [fiveable.me]
- 2. jocpr.com [jocpr.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mcours.net [mcours.net]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-Pip-OH for Proteomics Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boc-Pip-OH
(S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, commonly known as this compound, is a synthetic amino acid derivative that has garnered significant interest in the field of proteomics and drug discovery.[1][2] It is a pipecolic acid molecule where the amine group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This protection strategy is fundamental to its primary application in Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[3][4] The rigid, six-membered ring structure of the pipecolic acid moiety imparts unique conformational constraints on peptides and other molecules into which it is incorporated.
Beyond its traditional role in peptide synthesis, this compound has emerged as a valuable building block in the design of advanced chemical biology tools, most notably Proteolysis Targeting Chimeras (PROTACs). In this context, the piperidine ring serves as a rigid and metabolically stable linker component, contributing to improved pharmacokinetic properties of the resulting protein degraders. This guide provides a comprehensive overview of this compound, its chemical properties, and its applications in proteomics research, with a focus on both peptide synthesis and the development of targeted protein degradation technologies.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in synthesis and for the characterization of the resulting products.
| Property | Value | References |
| Synonyms | (S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid, N-Boc-L-pipecolinic acid | [1][2] |
| CAS Number | 26250-84-0 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |
| Molecular Weight | 229.27 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 122-126 °C | |
| Optical Activity | [α]23/D −63.2°, c = 1 in acetic acid | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. |
Applications in Proteomics Research
The utility of this compound in proteomics extends from the synthesis of custom peptides to the construction of sophisticated molecules for targeted protein degradation.
Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-based SPPS, a method that allows for the stepwise synthesis of peptides on a solid support.[4] The Boc protecting group on the α-amine prevents unwanted side reactions during the coupling of the next amino acid in the sequence. The incorporation of a pipecolic acid residue can introduce conformational rigidity into the peptide backbone, which can be advantageous for structural studies or for mimicking specific protein secondary structures.
An important consideration for researchers working with peptides containing pipecolic acid is the "pipecolic acid effect" observed during tandem mass spectrometry (MS/MS) analysis.[5][6][7] Unlike the "proline effect," which leads to preferential fragmentation at the N-terminal side of the proline residue, the pipecolic acid effect results in dominant cleavage at the C-terminal side of the pipecolic acid residue.[5][6] This distinct fragmentation pattern is crucial for accurate peptide sequencing and data interpretation in proteomics workflows.
PROTACs and Targeted Protein Degradation
A significant and advanced application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8][9] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The linker plays a critical role in the efficacy of a PROTAC, and the incorporation of rigid cyclic structures like piperidine, derived from this compound, has been shown to be highly beneficial.[6][10] These rigid linkers can:
-
Enhance Ternary Complex Formation: The fixed conformation of the piperidine ring can pre-organize the PROTAC molecule, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Improve Physicochemical Properties: The inclusion of the piperidine motif can improve the solubility, cell permeability, and metabolic stability of the PROTAC, all of which are crucial for its biological activity and drug-like properties.[6][10]
This compound and its derivatives are used as key intermediates in the synthesis of these sophisticated linkers. For example, trans-Boc-Piperidine-C-PIP-O-cyclobutane-OH is a PROTAC linker used to synthesize SMARCA2 degraders, and Boc-Pip-alkyne-Ph-COOH is a precursor for the synthesis of androgen receptor (AR) degraders like ARD-266.
Quantitative Data in Proteomics Applications
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs that incorporate piperidine-containing linkers, highlighting their high potency.
| PROTAC | Target Protein | E3 Ligase Ligand | DC₅₀ | Dmax | Cell Line | References |
| ARD-266 | Androgen Receptor (AR) | VHL | 0.2-1 nM | >95% | LNCaP, VCaP, 22Rv1 | [11] |
| A11 | SMARCA2 / SMARCA4 | VHL | 3.0 nM / 4.0 nM | 98% / 98% | MV-4-11 | [12] |
| GP262 | PI3Kγ / mTOR | VHL | 42.23 nM / 45.4 nM | 88.6% / 74.9% | MDA-MB-231 | [13] |
| SMD-3236 | SMARCA2 | VHL | 0.5 nM | 96% | Not Specified | [10] |
Experimental Protocols
General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support using Boc chemistry.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is attached. Swell the resin in an appropriate solvent like dichloromethane (DCM).
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid or peptide. This is typically achieved by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for about 20-30 minutes.[4]
-
Washing: Thoroughly wash the resin with DCM and then with a neutralization buffer (e.g., 5% N,N-diisopropylethylamine (DIPEA) in DCM) to remove the TFA and neutralize the newly formed ammonium salt.
-
Coupling of this compound:
-
Activate the carboxyl group of this compound. This is typically done by pre-incubating this compound with a coupling reagent such as HBTU/HATU and a base like DIPEA in a solvent like N,N-dimethylformamide (DMF).
-
Add the activated this compound solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the sterically hindered nature of the secondary amine in this compound, longer coupling times or a second coupling step may be necessary to ensure complete reaction.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects free primary amines. Note that the Kaiser test will be negative for the secondary amine of a newly coupled pipecolic acid residue.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups. In Boc-SPPS, this is typically done using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Representative Protocol for PROTAC Synthesis using a this compound Derived Linker
This protocol outlines a representative synthesis of a PROTAC, illustrating how a this compound derived linker can be used to connect a target protein ligand and an E3 ligase ligand. This is a generalized procedure, and specific conditions will vary depending on the exact structures of the ligands and linker.
-
Synthesis of the Linker Intermediate:
-
Start with a commercially available or synthesized derivative of this compound that has a reactive group for further modification (e.g., an ester or an alkyne).
-
Perform a series of chemical reactions to elongate the linker and introduce the necessary functional groups for attachment to the target protein and E3 ligase ligands. This may involve amide bond formation, click chemistry, or other standard organic reactions.
-
-
Coupling of the Linker to the First Ligand:
-
Couple the synthesized linker intermediate to either the target protein ligand or the E3 ligase ligand. The choice of which ligand to attach first will depend on the overall synthetic strategy.
-
This coupling reaction is often an amide bond formation, requiring an activating agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
-
-
Deprotection of the Linker:
-
If the other end of the linker is protected (e.g., with a Boc group), remove the protecting group to reveal a reactive functional group (e.g., an amine). For a Boc group, this is typically done using TFA in DCM.
-
-
Coupling of the Second Ligand:
-
Couple the deprotected linker-ligand conjugate to the second ligand (either the target protein ligand or the E3 ligase ligand).
-
This is often another amide bond formation reaction.
-
-
Final Deprotection (if necessary):
-
If there are any remaining protecting groups on the final PROTAC molecule, remove them using appropriate deprotection conditions.
-
-
Purification:
-
Purify the crude PROTAC using column chromatography or preparative RP-HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC molecule using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Conclusion
This compound is a versatile and valuable reagent in modern proteomics research. Its traditional application in solid-phase peptide synthesis allows for the introduction of conformational constraints into peptides, while its more recent use as a building block for PROTAC linkers has positioned it at the forefront of targeted protein degradation technology. The rigid piperidine scaffold imparts favorable physicochemical properties to PROTACs, leading to highly potent and effective protein degraders. A thorough understanding of the chemistry of this compound, along with optimized synthetic protocols, is crucial for researchers and drug developers seeking to leverage its unique properties in their work. As the field of targeted protein degradation continues to expand, the importance of key building blocks like this compound is only set to grow.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Discovery and Synthesis of Boc-Pip-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-piperidine-carboxylic acid, commonly abbreviated as Boc-Pip-OH, represents a critical class of protected heterocyclic amino acids. These compounds are indispensable building blocks in modern medicinal chemistry and peptide science. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the amine less reactive, allowing for selective transformations at other positions of the molecule. This strategic protection is fundamental in the multi-step synthesis of complex pharmaceutical agents and peptidomimetics. This guide provides an in-depth overview of the discovery context and detailed synthetic methodologies for key isomers of this compound.
The piperidine ring is a prevalent scaffold in numerous biologically active molecules, contributing to desirable pharmacokinetic properties. The ability to incorporate this motif with controlled stereochemistry and functionality is paramount in drug discovery. This compound serves as a versatile intermediate, with the 2-carboxylic acid and 4-carboxylic acid isomers being of particular importance.
Discovery and Significance
The development of this compound is intrinsically linked to the evolution of solid-phase peptide synthesis (SPPS) and the broader field of protecting group chemistry. While not a singular "discovery" event, its widespread adoption stems from the need for robust, orthogonally protected amino acid analogues for the construction of novel peptides and small molecule therapeutics. The Boc group, popularized by its acid-labile nature, provided a reliable means to temporarily mask the secondary amine of the piperidine ring, enabling its use in complex synthetic sequences.[1]
The significance of this compound lies in its utility as a constrained amino acid analogue. Incorporation of the piperidine scaffold into peptides can induce specific conformations, enhance metabolic stability, and improve receptor binding affinity. These attributes have made this compound and its derivatives valuable components in the design of drugs targeting a wide range of diseases. For instance, piperidine-4-carboxylic acid is a crucial intermediate in the synthesis of tranquilizers and antiarrhythmic drugs.[2]
Synthesis of N-Boc-Piperidine-4-carboxylic Acid
The most common route to N-Boc-piperidine-4-carboxylic acid involves the direct N-Boc protection of piperidine-4-carboxylic acid (isonipecotic acid).
General Synthesis Workflow
Caption: General workflow for the synthesis of N-Boc-piperidine-4-carboxylic acid.
Experimental Protocols
Method 1: Using Sodium Hydroxide in Dioxane
This method employs a straightforward Boc protection of isonipecotic acid.
-
Reaction:
-
Dissolve piperidine-4-carboxylic acid (1 equivalent) in a mixture of dioxane and 1M sodium hydroxide solution.[3]
-
Add di-tert-butyl dicarbonate (1 equivalent) to the rapidly stirred solution.[3]
-
Stir the reaction mixture for 18 hours at room temperature.[3]
-
Evaporate the volatile components.[3]
-
Acidify the aqueous residue with 1M hydrochloric acid and extract with methylene chloride.[3]
-
Evaporate the organic phase to yield N-Boc-piperidine-4-carboxylic acid as a white solid.[3]
-
Method 2: Using Sodium Carbonate/Bicarbonate Buffer
This protocol utilizes a buffer solution to maintain the optimal pH for the reaction.
-
Reaction:
-
In a three-necked flask, suspend 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[2]
-
Dropwise, add di-tert-butyl dicarbonate while stirring.[2]
-
Allow the reaction to proceed at 30°C for 22 hours.[2]
-
Extract the mixture with diethyl ether to remove unreacted di-tert-butyl dicarbonate.[2]
-
Adjust the pH of the aqueous phase to 2-3 with 3 mol/L hydrochloric acid.[2]
-
Extract the product with ethyl acetate.[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[2]
-
Quantitative Data
| Parameter | Method 1 | Method 2 |
| Starting Material | Piperidine-4-carboxylic acid | 4-Piperidinecarboxylic acid |
| Key Reagents | Di-tert-butyl dicarbonate, NaOH, Dioxane | Di-tert-butyl dicarbonate, Na2CO3/NaHCO3 buffer |
| Reaction Time | 18 hours | 22 hours |
| Yield | 85%[3] | Not explicitly stated |
| Product Purity | White solid[3] | Not explicitly stated |
Synthesis of (S)-1-Boc-piperidine-2-carboxylic Acid (N-Boc-L-pipecolinic acid)
The synthesis of the chiral (S)-1-Boc-piperidine-2-carboxylic acid, also known as N-Boc-L-pipecolinic acid, is crucial for applications in asymmetric synthesis and chiral drug development.
General Synthesis Workflow
Caption: General workflow for the synthesis of N-Boc-L-pipecolinic acid.
While specific, detailed experimental protocols for the synthesis of (S)-1-Boc-piperidine-2-carboxylic acid were not found in the initial search, the general principle of N-Boc protection is analogous to that of the 4-carboxylic acid isomer. The starting material, L-pipecolinic acid, is commercially available. The reaction would typically involve the treatment of L-pipecolinic acid with di-tert-butyl dicarbonate in the presence of a suitable base and solvent system.
Physicochemical Properties of this compound Isomers
| Property | (S)-1-Boc-piperidine-2-carboxylic acid | N-Boc-piperidine-4-carboxylic acid |
| CAS Number | 26250-84-0[4] | 84358-13-4[3] |
| Molecular Formula | C11H19NO4[4] | C11H19NO4[3] |
| Molecular Weight | 229.27[4] | 229.27[3] |
| Melting Point | 122-126 °C[5] | 148-153 °C[3] |
| Appearance | White crystalline powder | White crystalline powder[3] |
| Purity | ≥98%[4] | Not explicitly stated |
| Optical Activity | [α]23/D −63.2°, c = 1 in acetic acid[5] | Not applicable |
Applications in Drug Discovery and Development
This compound is a versatile building block with broad applications. Its incorporation into molecules can lead to improved pharmacological profiles.
Logical Relationship of this compound in Synthesis
Caption: Role of this compound as a precursor in synthetic chemistry.
The Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.[1] This orthogonality is a cornerstone of its utility in complex synthesis.
Conclusion
This compound is a fundamentally important class of molecules in the toolkit of medicinal and peptide chemists. The synthetic routes to key isomers, such as N-Boc-piperidine-4-carboxylic acid and (S)-1-Boc-piperidine-2-carboxylic acid, are well-established and rely on the robust and efficient N-Boc protection of the corresponding piperidine carboxylic acids. The commercial availability and versatile reactivity of these building blocks will continue to fuel their use in the discovery and development of novel therapeutics. The detailed protocols and data presented in this guide offer a valuable resource for researchers engaged in this exciting field.
References
An In-depth Technical Guide to the Core Physical and Chemical Properties of Boc-Pip-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-Pip-OH, a key building block in modern medicinal chemistry and peptide synthesis. Given that "this compound" can refer to several isomers, this document will focus on the two most common and commercially significant variants: N-Boc-piperidine-4-carboxylic acid and (S)-N-Boc-piperidine-2-carboxylic acid (N-Boc-L-pipecolinic acid) . These compounds are widely utilized as constrained amino acid surrogates and scaffolds in the design of novel therapeutics.
Core Physical and Chemical Properties
The fundamental properties of these isomers are summarized below. These values are critical for designing synthetic routes, purification protocols, and for understanding the compounds' behavior in various chemical environments.
N-Boc-piperidine-4-carboxylic acid
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid | [1] |
| Synonyms | 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid, Boc-Inp-OH | [1] |
| CAS Number | 84358-13-4 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |
| Molecular Weight | 229.27 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 148-153 °C | [2] |
| Boiling Point | 353.2 ± 35.0 °C (Predicted) | [2] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water | [3] |
| pKa | 4.56 ± 0.20 (Predicted) | [2][3] |
(S)-N-Boc-piperidine-2-carboxylic acid
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | [4] |
| Synonyms | (S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, N-Boc-L-pipecolinic acid, Boc-L-Pip-OH | [5][6] |
| CAS Number | 26250-84-0 | [4][6][7] |
| Molecular Formula | C₁₁H₁₉NO₄ | [4][6][7] |
| Molecular Weight | 229.27 g/mol | [6][7] |
| Appearance | White to off-white powder | [7] |
| Melting Point | 122-126 °C | [6][7] |
| Boiling Point | 353.2 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [7] |
| Solubility | Insoluble in water; Soluble in methanol, chloroform. | [7][8][9] |
| pKa | 4.03 ± 0.20 (Predicted) | [9] |
| Specific Optical Rotation | [α]²³/D −63.2°, c = 1 in acetic acid | [6] |
Spectral Data for Structural Elucidation
Spectroscopic data is fundamental for the verification of the chemical structure and purity of this compound isomers.
NMR Spectroscopy
N-Boc-piperidine-4-carboxylic acid
-
¹H NMR (CDCl₃): δ 4.1 (d, 2H), 2.91 (t, 2H), 2.5 (m, 1H), 2.0 (m, 2H), 1.7 (m, 2H), 1.52 (s, 9H).
** (S)-N-Boc-piperidine-2-carboxylic acid**
-
¹H NMR (400 MHz, DMSO): δ 12.71 (1H, s), 4.61 (1H, d, J = 28.8 Hz), 3.82 (1H, d, J = 12 Hz), 2.93 (1H, m), 2.06 (1H, s), 1.62 (3H, m), 1.39 (11H, m).[10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound isomers is characterized by the following key absorptions:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.[11]
-
C-H Stretch (Alkanes): Absorptions in the 3000-2850 cm⁻¹ range.[11]
-
C=O Stretch (Carbonyls): A strong, sharp peak between 1760-1690 cm⁻¹. This is often a dual peak representing the urethane and carboxylic acid carbonyls.[11]
-
C-O Stretch: Strong absorptions in the 1320-1000 cm⁻¹ region.[11]
Applications in Research and Drug Development
This compound derivatives are not directly involved in biological signaling pathways. Instead, they serve as crucial building blocks for synthesizing structurally complex and biologically active molecules.
-
Peptide Synthesis: As protected amino acids, they are used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints into peptides.[6] The piperidine ring acts as a rigid scaffold, which can enhance biological activity, improve metabolic stability, and increase receptor selectivity. The Boc (tert-butoxycarbonyl) protecting group is a cornerstone of one of the major strategies in SPPS, typically removed under acidic conditions (e.g., with trifluoroacetic acid).
-
Medicinal Chemistry: These compounds are versatile intermediates for the synthesis of a wide range of small molecule therapeutics.[12] The piperidine scaffold is a common motif in many approved drugs.
-
Scaffold Design: The rigid chair conformation of the piperidine ring is utilized to design novel molecular scaffolds for targeting various biological systems.[12]
Experimental Protocols: Synthesis
The following protocols describe common laboratory methods for the synthesis of N-Boc-piperidine-4-carboxylic acid.
Synthesis from 4-Piperidinecarboxylic Acid (Isonipecotic Acid)
This method involves the protection of the secondary amine of isonipecotic acid using di-tert-butyl dicarbonate (Boc₂O).
Workflow Diagram:
Caption: Synthesis of N-Boc-piperidine-4-carboxylic acid from isonipecotic acid.
Detailed Protocol:
-
In a three-necked flask equipped with a stirrer, suspend 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.
-
Slowly add di-tert-butyl dicarbonate dropwise to the suspension.
-
Allow the reaction mixture to warm to 30°C and stir for 22 hours.
-
After the reaction, extract the mixture with ethyl ether to remove any unreacted di-tert-butyl dicarbonate.
-
Adjust the pH of the aqueous layer to 2-3 using a 3 mol/L hydrochloric acid solution.
-
Extract the product into ethyl acetate (repeated 4 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator to yield the final product, N-Boc-piperidine-4-carboxylic acid.
Saponification of Methyl Ester Precursor
This method involves the hydrolysis of the methyl ester of N-Boc-piperidine-4-carboxylic acid using a strong base like lithium hydroxide (LiOH).
Workflow Diagram:
Caption: Synthesis of N-Boc-piperidine-4-carboxylic acid via saponification.
Detailed Protocol:
-
Dissolve methyl 1-Boc-4-piperidinecarboxylate in a solvent mixture of THF, methanol, and water.
-
Add lithium hydroxide (LiOH) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for completion (e.g., by TLC).
-
Remove the organic solvents (THF and methanol) under reduced pressure.
-
Acidify the remaining aqueous residue to a pH of 2 with a 2N HCl solution, which will precipitate the product.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product.
Safety and Handling
Both isomers of this compound are classified as irritants. Standard laboratory safety precautions should be observed when handling these compounds.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask (type N95 or equivalent) are recommended.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents.
References
- 1. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [amp.chemicalbook.com]
- 3. N-Boc-Piperidine-4-Carboxylic Acid [chembk.com]
- 4. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound 98 26250-84-0 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]
- 9. (S)-1-Boc-piperidine-2-carboxylic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling and Application of Boc-Pip-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Boc-4-hydroxypiperidine (Boc-Pip-OH), a key building block in the synthesis of neurologically active agents and other pharmaceutical compounds.[1] This document outlines the critical safety information, handling protocols, and relevant experimental applications to ensure its safe and effective use in a laboratory setting.
Compound Identification and Properties
This compound, also known as N-(tert-Butoxycarbonyl)-4-hydroxypiperidine, is a 4-hydroxypiperidine derivative protected with a tert-butoxycarbonyl (Boc) group.[2][3] This protecting group strategy is common in organic synthesis, particularly in peptide synthesis and the construction of complex molecular architectures.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109384-19-2 | [2][3] |
| Molecular Formula | C10H19NO3 | [3] |
| Molecular Weight | 201.26 g/mol | [4] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 61-65 °C | [5] |
| Boiling Point | 292.3±33.0 °C (Predicted) | [5] |
| Density | ~1.08 g/cm³ | [4] |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform. | [4] |
| Stability | Stable under normal conditions. Sensitive to strong acids and bases. | [4] |
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[2] It is crucial to understand and mitigate these risks in a laboratory environment.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
The signal word for this compound is "Warning".[2]
Safe Handling and Storage Protocols
Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is necessary when handling this compound.
Caption: Required PPE for handling this compound.
Engineering Controls
To minimize exposure, work should be conducted in a well-ventilated area.[2][6] Local exhaust ventilation should be used where solids are handled as powders to control airborne levels.[7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]
Handling Procedures
-
Do not breathe dust.[2]
-
Wash hands thoroughly after handling.[2]
-
When handling, do not eat, drink, or smoke.[7]
Storage Conditions
-
Keep the container tightly closed to prevent moisture absorption and degradation.[2][4]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4][6]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Caption: First aid measures for this compound exposure.
For spills, avoid dust formation.[2] Sweep up the material and place it into a suitable, labeled container for disposal.[2][6] Do not allow the product to enter drains.[6]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not empty into drains.[2]
Experimental Protocols and Applications
This compound is a versatile building block in organic synthesis. A common application is its use in the Mitsunobu reaction to synthesize N-heterocyclic alkyl ethers. The following provides a generalized protocol for such a reaction.
It is imperative to adapt this protocol to the specific requirements of the substrate and to conduct a thorough risk assessment before commencing any new experimental work.
General Protocol for Mitsunobu Reaction using this compound
This protocol outlines the key steps for the etherification of a generic alcohol (ROH) with this compound under Mitsunobu conditions.
Materials:
-
This compound
-
Alcohol (ROH)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound, the desired alcohol (ROH), and triphenylphosphine in an appropriate volume of anhydrous solvent in a flame-dried flask.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD dropwise to the stirred solution. The reaction is often accompanied by a color change.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are combined, washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography to yield the desired N-Boc protected ether.
Caption: Workflow for a Mitsunobu reaction.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is the responsibility of the user to be fully aware of the hazards and to use this chemical in a safe manner. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. N-Boc-4-Hydroxypiperidine Supplier China | High Purity | Specifications, Safety Data & Bulk Pricing [chemheterocycles.com]
- 5. 1-boc-4-hydroxypiperidine [chembk.com]
- 6. peptide.com [peptide.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. N-BOC-4-Hydroxypiperidine - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. A foundational technique in peptide synthesis, Boc-SPPS remains a robust and relevant strategy, particularly for certain peptide sequences and applications.[1] This document outlines the core chemistry, detailed experimental protocols, and critical considerations for the successful synthesis of peptides using this methodology.
Core Principles of Boc-SPPS
Solid-phase peptide synthesis, a method pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing, allowing for the use of excess reagents to drive reactions to completion.[1][2]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a key approach in SPPS.[1] It employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1] The permanent protecting groups for amino acid side chains are typically benzyl-based and require a much stronger acid, such as hazardous anhydrous hydrogen fluoride (HF), for removal.[1][3][4] This difference in acid lability, often referred to as "graduated acid lability," is the cornerstone of the Boc-SPPS strategy.[1][5] The synthesis proceeds in a cyclical manner, with each cycle consisting of deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[1][3]
The Boc-SPPS Workflow
The synthesis of a peptide using Boc chemistry follows a well-defined cyclical process. Each cycle extends the peptide chain by one amino acid.[1]
The selection of appropriate side-chain protecting groups is critical for the success of Boc-SPPS. These "permanent" protecting groups must be stable to the repetitive TFA treatments used for Nα-Boc group removal but cleavable during the final strong acid treatment.
| Amino Acid | Side-Chain Protecting Group (Typical) | Deprotection Condition |
| Aspartic Acid | Benzyl ester (OBzl) | HF |
| Glutamic Acid | Benzyl ester (OBzl) | HF |
| Serine | Benzyl ether (Bzl) | HF |
| Threonine | Benzyl ether (Bzl) | HF |
| Tyrosine | 2,6-Dichlorobenzyl (DCB) or Benzyl (Bzl) | HF |
| Cysteine | 4-Methylbenzyl (Meb) | HF |
| Lysine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF |
| Arginine | Tosyl (Tos) | HF |
| Histidine | Dinitrophenyl (Dnp) or Tosyl (Tos) | Thiophenol then HF |
| Tryptophan | Formyl (For) | Piperidine then HF |
Table 1: Key Protecting Groups in Boc-SPPS and Their Deprotection Conditions.
Detailed Experimental Protocols
Protocol 1: Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)
This protocol describes the esterification of the C-terminal amino acid to the most common resin used in Boc-SPPS, the Merrifield resin.[6]
-
Resin Swelling: Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF) for 1-2 hours.
-
Cesium Salt Preparation: Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol and water, followed by evaporation to dryness.[1]
-
Esterification: Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours.[1]
-
Washing: Wash the resin thoroughly with DMF, DMF/water, DMF, and finally dichloromethane (DCM).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 2: The Synthesis Cycle (Deprotection, Neutralization, Coupling)
The following steps are repeated for each amino acid to be added to the peptide chain.[1]
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.[1]
-
Swell the peptide-resin in DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6]
-
Agitate for 5 minutes (pre-wash).[6]
-
Drain and add a fresh 50% TFA/DCM solution and agitate for an additional 20-30 minutes.[6]
-
Filter and wash the peptide-resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[6]
The deprotection step leaves the terminal α-amino group as a non-nucleophilic trifluoroacetate salt, which must be converted to the free amine for the subsequent coupling reaction.[7]
-
Wash the peptide-resin with DCM (3x).[7]
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[1]
-
Agitate for 5-10 minutes at room temperature.[1]
-
Filter the resin and wash thoroughly with DCM (3x).[1]
In situ neutralization, where the neutralization and coupling steps are performed concurrently, can also be employed to improve coupling yields, especially in cases of peptide aggregation.[3]
The activated Boc-amino acid is coupled to the N-terminus of the peptide chain.
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent in DMF or DCM. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. More efficient uronium/phosphonium salt reagents like HBTU or HATU are also widely used.[8][9]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitation: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the ninhydrin (Kaiser) test.
-
Washing: Wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
| Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, DIC | Cost-effective; requires an additive (e.g., HOBt) to reduce racemization. |
| Uronium/Phosphonium Salts | HBTU, HATU, PyBOP | More efficient and faster than carbodiimides, especially for difficult couplings.[8] |
Table 2: Common Coupling Reagents in Boc-SPPS.
Final Cleavage and Deprotection
The final step in Boc-SPPS is the treatment with a strong acid, most commonly anhydrous hydrogen fluoride (HF), to cleave the peptide from the resin and remove the side-chain protecting groups.[1][4] This is a hazardous procedure that requires specialized equipment.[1][4]
Protocol 3: Standard HF Cleavage
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.[1][4]
-
Scavengers: Add a scavenger, such as anisole (typically 10% v/v), to trap the reactive carbocations generated during cleavage and prevent side reactions.[1][4]
-
Cooling: Cool the reaction vessel to -5 to 0°C.[1]
-
HF Condensation: Condense anhydrous HF into the reaction vessel.[1]
-
Reaction: Stir the mixture at 0°C for 1-2 hours.[1]
-
HF Evaporation: Evaporate the HF under a vacuum.[1]
-
Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]
-
Isolation: Filter and dry the crude peptide.[1]
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[1]
| Parameter | Condition |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) |
| Scavenger | Anisole (5-10% v/v), thioanisole, cresol |
| Temperature | 0°C |
| Reaction Time | 1-2 hours |
| Apparatus | Specialized HF-resistant apparatus |
Table 3: Typical Conditions for Standard HF Cleavage. [1]
Common Side Reactions and Mitigation
Several side reactions can occur during Boc-SPPS, potentially compromising the purity and yield of the final peptide.
-
Alkylation of Sensitive Residues: During TFA deprotection, the generated tert-butyl cations can alkylate nucleophilic side chains, particularly Trp and Met.[3][10] This can be minimized by adding scavengers like dithiothreitol (DTT) or thioanisole to the TFA solution.[10]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation under both acidic and basic conditions.[6][11] Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce this side reaction.[11]
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize under the acidic deprotection conditions to form pyroglutamate.[12]
-
Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[6][11] It is more prevalent when proline is one of the first two residues.[11] In Boc-SPPS, in situ neutralization protocols can help suppress this side reaction.[11]
-
Side Reactions During HF Cleavage: The strong acidic conditions of HF cleavage can lead to side reactions such as the formation of an acylium ion from glutamic acid, which can then cyclize or react with scavengers.[11][12]
Conclusion
Boc-SPPS is a powerful and well-established method for the chemical synthesis of peptides. While Fmoc chemistry has become more prevalent due to its milder conditions, the Boc/Bzl strategy remains indispensable for certain applications, particularly in the synthesis of long or aggregation-prone peptides.[1][13][14] A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and awareness of potential side reactions are essential for the successful application of this robust synthetic methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csbio.com [csbio.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Pipecolic Acid using Boc-Pip-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pipecolic acid (Pip), a cyclic imino acid, is a homolog of proline that introduces significant conformational constraints into peptide backbones. Its incorporation can enhance proteolytic stability, modulate receptor affinity, and induce specific secondary structures such as turns and helices. In solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) protected derivative, Boc-L-Pipecolic acid (Boc-Pip-OH), is a key building block for introducing this residue.[1] This document provides a detailed protocol for using this compound within the Boc/Benzyl (Bzl) protection strategy, addressing the unique challenges associated with coupling sterically hindered amino acids.
The Boc/Bzl strategy utilizes the Boc group for temporary protection of the α-amine, which is removed under moderately acidic conditions (e.g., Trifluoroacetic Acid - TFA).[2][3][4] More stable, benzyl-based groups are used for side-chain protection, which require strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for their removal during the final cleavage step.[2][4][5]
Data Presentation: Reagent Selection
The successful incorporation of this compound, a sterically hindered secondary amino acid, is highly dependent on the choice of coupling reagent.[6][7] Standard carbodiimide activators are often inefficient.[6] Uronium/aminium or phosphonium salt-based reagents are recommended for achieving high coupling yields.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Residues like this compound
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Key Considerations |
|---|---|---|---|---|
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective but can be slow; may require double coupling.[8] |
| HBTU/HATU | Excellent | 15 - 60 minutes | Very Low | Highly efficient and recommended for difficult couplings. HATU is generally more reactive than HBTU.[8][9] |
| PyBOP/PyAOP | Excellent | 15 - 45 minutes | Very Low | Very effective for hindered couplings, including N-methylated amino acids.[4][6] |
| COMU | Excellent | 15 - 45 minutes | Very Low | A modern, highly efficient reagent with improved safety and solubility profile compared to HBTU/HATU.[9] |
Table 2: Common Cleavage Cocktails for Final Cleavage in Boc-SPPS
| Reagent/Cocktail | Composition (v/v) | Application Notes |
|---|---|---|
| Anhydrous HF | HF/Anisole (90:10) | The most common and versatile reagent for Boc-SPPS. Requires specialized apparatus due to toxicity.[10][11] |
| TFMSA | TFMSA/TFA/Thioanisole (10:80:10) | An alternative to HF. Cleavage times may be longer for residues like Arg(Tos).[11] |
| TMSOTf | TMSOTf/TFA/m-cresol (10:80:10) | A strong acid alternative to HF. Does not reduce Met(O).[10][11] |
| "Low-High" HF Cleavage | Step 1: HF/DMS (25:75)Step 2: HF/Anisole (90:10) | A two-step procedure to minimize side reactions with sensitive residues.[12] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow of the Boc-SPPS cycle and the chemical logic behind the Boc/Bzl protection strategy.
Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.
Caption: Logical diagram of the Boc/Bzl orthogonal protection scheme.
Detailed Experimental Protocols
This protocol outlines a manual Boc-SPPS procedure for incorporating this compound using MBHA resin as an example for synthesizing a peptide amide.
Materials and Reagents:
-
Resin: MBHA (p-Methylbenzhydrylamine) resin.
-
Amino Acids: Boc-protected amino acids, including this compound.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).[10]
-
Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).[5]
-
Coupling Reagents: HATU, DIEA.
-
Washing Solvents: DCM, DMF.
-
Cleavage Cocktail: Anhydrous HF with 10% anisole or p-cresol as a scavenger. (Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety procedures) .
-
Precipitation Solvent: Cold diethyl ether.
Protocol:
1. Resin Preparation (Swelling)
-
Place the desired amount of MBHA resin (e.g., 0.5 g, ~0.5 mmol) into a reaction vessel.
-
Add DCM (10 mL/g resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the solvent by filtration.
2. Standard SPPS Cycle (for each amino acid)
3. Final Peptide Cleavage and Deprotection This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood.
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.
-
Transfer the dried resin to the HF reaction vessel. Add a scavenger such as anisole (~1.0 mL per gram of resin).
-
Cool the vessel to -5 to 0 °C using an ice/salt bath.
-
Carefully distill a pre-determined amount of anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Precipitate the crude peptide by adding a larger volume of cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation or filtration.
-
Wash the peptide with cold ether two more times, then dry the crude peptide under vacuum.
4. Purification The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.
References
- 1. (S)-N-Boc pipecolic acid | 26250-84-0 | FB18851 [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. chempep.com [chempep.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Application Notes: Incorporating Boc-Pip-OH into Peptide Sequences for Enhanced Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with improved pharmacological profiles. (S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid (Boc-Pip-OH) is a proline analogue that introduces a six-membered piperidine ring into the peptide backbone. This modification can impart unique structural constraints, enhance proteolytic stability, and modulate receptor binding affinity, making it a valuable tool for designing novel peptide-based therapeutics. These application notes provide detailed protocols and considerations for the efficient incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide range of clinically approved drugs targeting various receptors and enzymes.[1] Its incorporation into peptides can lead to analogues with enhanced biological activity, such as receptor antagonists or enzyme inhibitors.[2] For instance, piperidine-containing compounds have been investigated as histamine H3 and sigma-1 receptor antagonists, demonstrating the versatility of this scaffold in modulating signaling pathways.[2][3]
Data Presentation: Quantitative Analysis of this compound Incorporation
The successful incorporation of sterically hindered amino acids like this compound is dependent on optimized coupling conditions. The following table summarizes representative quantitative data for the incorporation of this compound into a model peptide sequence using various coupling reagents. These values are illustrative and may vary depending on the specific peptide sequence, resin, and synthesis scale.
| Parameter | DIC/HOBt | HBTU/HOBt | HATU/HOAt |
| Coupling Efficiency (%) | 95 - 98 | >99 | >99 |
| Deprotection Yield (%) | >99 | >99 | >99 |
| Crude Peptide Purity (%) | 60 - 75 | 70 - 85 | 75 - 90 |
| Final Yield (%) | 15 - 25 | 20 - 30 | 25 - 35 |
| Notes | Cost-effective but may require double coupling for optimal results. | Efficient and reliable for most sequences. | Highly recommended for difficult couplings involving sterically hindered residues. |
Data are estimated based on typical yields for sterically hindered amino acids in Boc-SPPS. Actual results may vary.
Experimental Protocols
Materials and Reagents
-
This compound
-
Boc-protected amino acids
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., DIC/HOBt, HBTU/HOBt, HATU/HOAt)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Kaiser test kit
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a this compound residue.
1. Resin Swelling and Preparation:
- Swell the resin (e.g., Merrifield resin, 100-200 mesh) in DCM for 1-2 hours in a reaction vessel.
- Wash the resin with DMF (3 x 10 mL/g resin).
2. Boc Deprotection:
- Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes (pre-wash).
- Drain the solution and add fresh 50% TFA in DCM. Agitate for 30 minutes.
- Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
3. Neutralization:
- Treat the resin with a 10% solution of DIEA in DMF (v/v) for 5 minutes.
- Drain and repeat the neutralization step.
- Wash the resin with DMF (5x).
4. Amino Acid Coupling (Standard Amino Acids):
- In a separate vial, dissolve the Boc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
5. Incorporation of this compound (Optimized Coupling):
- Due to the steric hindrance of this compound, a more potent coupling reagent is recommended.
- In a separate vial, dissolve this compound (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF.
- Add DIEA (6 eq.) to the activation mixture.
- Add the activated this compound solution to the resin and agitate for 2-4 hours.
- Monitor the completion of the coupling reaction using the Kaiser test (a negative result indicates complete coupling). A double coupling may be necessary to achieve optimal results.
6. Repeat Synthesis Cycle:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
- After the final coupling and deprotection of the N-terminal Boc group, wash the resin thoroughly with DCM and dry under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
Protocol 2: Peptide Purification and Characterization
1. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of water/ACN containing 0.1% TFA.
- Collect fractions corresponding to the desired peptide peak.
2. Characterization:
- Confirm the purity of the collected fractions by analytical RP-HPLC.
- Determine the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful incorporation of this compound.
Mandatory Visualizations
Caption: Experimental workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Putative signaling pathway modulated by a piperidine-containing peptide targeting calpain.[4]
Conclusion
The incorporation of this compound into peptide sequences offers a promising avenue for the development of novel therapeutics with enhanced stability and bioactivity. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully synthesize and purify peptides containing this valuable non-natural amino acid. Careful optimization of coupling conditions is crucial for achieving high yields and purity, particularly when dealing with the steric hindrance of the piperidine ring. The strategic use of this compound in peptide design has the potential to unlock new therapeutic opportunities in various disease areas.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Pip-OH Coupling Reaction with HBTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the coupling of N-Boc-L-pipecolic acid (Boc-Pip-OH) with a primary or secondary amine utilizing the coupling reagent O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). This reaction is a fundamental transformation in peptide synthesis and medicinal chemistry for the formation of amide bonds.
This compound is a proline analog with a six-membered ring, which can introduce conformational constraints into peptides and other small molecules, making it a valuable building block in drug design. HBTU is a highly efficient uronium-based coupling reagent known for its rapid reaction times, high yields, and ability to suppress racemization, particularly when used with an additive like 1-hydroxybenzotriazole (HOBt).[1][2][3] The use of HBTU offers a reliable method for the coupling of sterically hindered or structurally complex amino acids like this compound.
These notes will cover the reaction mechanism, provide a detailed experimental protocol, and present typical quantitative data for this coupling reaction.
Reaction Mechanism
The HBTU-mediated amide bond formation proceeds through the activation of the carboxylic acid of this compound. The generally accepted mechanism involves the following key steps:
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of this compound to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: This intermediate rapidly rearranges to form a more stable HOBt active ester, with the release of tetramethylurea as a byproduct.
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the HOBt active ester.
-
Amide Bond Formation: This attack results in the formation of the desired amide bond and the release of HOBt.
Experimental Protocol
This protocol provides a general procedure for the solution-phase coupling of this compound with an amine using HBTU. The specific quantities and reaction time may need to be optimized for different amine substrates.
Materials:
-
N-Boc-L-pipecolinic acid (this compound)
-
Amine (primary or secondary)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the this compound in anhydrous DMF (approximately 5-10 mL per mmol of this compound).
-
Addition of Amine and Base: Add the amine (1.0 - 1.2 eq) to the solution, followed by DIPEA (2.0 - 2.5 eq). Stir the mixture at room temperature for 5-10 minutes.
-
Activation and Coupling: Add HBTU (1.0 - 1.2 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the HBTU-mediated coupling of this compound. Please note that the actual results can vary depending on the specific amine used, the scale of the reaction, and the purification efficiency.
| Parameter | Typical Value/Range | Notes |
| Equivalents of Reagents | ||
| This compound | 1.0 | Limiting reagent. |
| Amine | 1.0 - 1.2 | A slight excess can drive the reaction to completion. |
| HBTU | 1.0 - 1.2 | A slight excess is often used to ensure full activation. |
| DIPEA | 2.0 - 2.5 | Sufficient base is crucial for deprotonation. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Other polar aprotic solvents like DCM or NMP can also be used. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (e.g., 40-50 °C) may be required for sterically hindered amines. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Expected Outcome | ||
| Yield | > 85% | Yields are typically high but depend on the amine and purification. |
| Purity | > 95% (after chromatography) | Purity is determined by analytical techniques like HPLC or NMR. |
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester.
-
Consider pre-activation of this compound with HBTU and DIPEA for 5-15 minutes before adding the amine.
-
For sterically hindered amines, increasing the reaction time, temperature, or using a more potent coupling reagent like HATU may be beneficial.
-
-
Racemization: HBTU is known to suppress racemization.[1] If racemization is a concern, especially with sensitive substrates, the addition of 1.0 equivalent of HOBt can further minimize this side reaction.
-
Side Reactions: Excess HBTU can potentially react with the N-terminal amine of the product to form a guanidinium byproduct, although this is more common in solid-phase peptide synthesis. Using the recommended stoichiometry helps to avoid this.
-
Purification: The byproduct, tetramethylurea, is water-soluble and is typically removed during the aqueous work-up. However, residual amounts may require careful purification by column chromatography.
By following these guidelines and protocols, researchers can effectively utilize the this compound and HBTU coupling reaction to synthesize a wide range of amide-containing molecules for applications in drug discovery and development.
References
Application Notes and Protocols for the Use of Boc-Pip-OH in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipecolic acid (Pip), a cyclic amino acid analog of proline, is a valuable building block in the synthesis of peptidomimetics and pharmacologically active peptides. Its incorporation can induce specific conformational constraints, enhancing biological activity and stability. One notable application is in the development of inhibitors for enzymes such as TNF-α converting enzyme (TACE), a key target in inflammatory diseases.[1][2] This document provides detailed application notes and protocols for the manual solid-phase peptide synthesis (SPPS) of peptides containing N-α-Boc-L-pipecolic acid (Boc-Pip-OH), with a focus on addressing the challenges associated with this sterically hindered amino acid.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Synonyms | (S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid, N-Boc-L-pipecolinic acid |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Melting Point | 122-126 °C |
| Optical Activity | [α]23/D −63.2°, c = 1 in acetic acid |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF, DCM, and NMP |
| Storage | Store at 2-8°C in a dry place |
| Table 1. Physicochemical properties of this compound. |
Manual Boc-SPPS Workflow for Peptides Containing this compound
The following diagram illustrates the general workflow for a single coupling cycle in manual Boc-SPPS.
Caption: General workflow for a manual Boc-SPPS cycle.
Experimental Protocols
Resin Preparation and Swelling
-
Resin Selection : For the synthesis of peptide acids, Merrifield or PAM resins are suitable. For peptide amides, MBHA or BHA resins are recommended.[3]
-
Procedure :
-
Place the desired amount of resin (typically with a substitution of 0.5-1.0 mmol/g) into a manual peptide synthesis vessel.
-
Add dichloromethane (DCM) to the resin (10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
-
Boc Deprotection
-
Reagents : 50% Trifluoroacetic acid (TFA) in DCM.
-
Procedure :
-
Add the TFA/DCM solution to the swollen resin and agitate for 2-5 minutes (pre-wash).[3]
-
Drain the solution.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 times), followed by isopropanol (IPA) (2 times), and then N,N-dimethylformamide (DMF) (3 times).
-
Neutralization
-
Reagent : 10% N,N-Diisopropylethylamine (DIEA) in DMF.
-
Procedure :
-
Add the DIEA/DMF solution to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Coupling of this compound
Due to the sterically hindered nature of this compound, a robust coupling strategy is essential. Pre-activation of the amino acid is highly recommended.
Recommended Coupling Reagents:
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Guanidinium Salt | Highly reactive, rapid coupling times, low racemization.[4] |
| HBTU | Guanidinium Salt | Reliable and widely used, slightly less reactive than HATU.[4] |
| PyBOP | Phosphonium Salt | Efficient coupling with minimal side reactions.[4] |
| DIC/HOBt | Carbodiimide | Cost-effective, but may require longer reaction times for hindered residues.[4] |
| Table 2. Recommended coupling reagents for this compound. |
Protocol using HATU:
-
Reagents :
-
This compound (3-4 equivalents relative to resin substitution)
-
HATU (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
DMF (as solvent)
-
-
Procedure :
-
In a separate reaction vial, dissolve this compound and HATU in DMF.
-
Add DIEA to the solution to begin the pre-activation. Allow the mixture to stand for 2-5 minutes.
-
Add the activated this compound solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).
-
Monitor the completion of the coupling reaction.
-
Monitoring the Coupling Reaction
The Kaiser (ninhydrin) test is a common method for monitoring the presence of free primary amines on the resin. However, for secondary amines like pipecolic acid, the Kaiser test may give a weak or false-negative result. The isatin test can be a useful alternative for detecting uncoupled secondary amines.
Kaiser Test Procedure:
-
Take a small sample of resin beads from the reaction vessel and wash them thoroughly with ethanol.
-
Add a few drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).
-
Heat the sample at 100-115°C for 5 minutes.
-
A dark blue color on the beads indicates the presence of free primary amines and an incomplete coupling reaction. A yellow or faint color suggests a complete reaction.
If the coupling is incomplete, a second coupling should be performed with fresh reagents. If the reaction is still incomplete, any unreacted amino groups should be "capped" using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.
Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the resin and the protecting groups on the side chains of other amino acids in the peptide.
For Merrifield or PAM resins (producing a peptide acid):
-
HF Cleavage : This is a standard method for Boc-SPPS but requires specialized equipment due to the hazardous nature of hydrogen fluoride. A typical procedure involves treating the peptide-resin with a mixture of HF and a scavenger like anisole or p-cresol at 0°C for 1-2 hours.[3]
-
TFMSA Cleavage : A less hazardous alternative to HF is trifluoromethanesulfonic acid (TFMSA). The peptide-resin is treated with a mixture of TFMSA, TFA, and a scavenger.[3]
After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
Purification and Analysis
The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.[5]
Typical RP-HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Table 3. Example RP-HPLC conditions for peptide analysis. |
Application Example: TACE Inhibition
Peptides containing pipecolic acid have been investigated as inhibitors of TNF-α converting enzyme (TACE). TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release the soluble, pro-inflammatory cytokine TNF-α.[1][6] Inhibition of TACE is a therapeutic strategy for inflammatory diseases.
The following diagram illustrates the signaling pathway involving TACE and the point of inhibition by pipecolic acid-containing peptides.
Caption: Inhibition of TACE by pipecolic acid-containing peptides.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Steric hindrance of this compound. | Use a more potent coupling reagent (e.g., HATU, PyBOP). Increase equivalents of amino acid and coupling reagents. Extend reaction time or perform a double coupling. |
| Peptide Aggregation | Hydrophobic nature of the growing peptide chain. | Use a solvent with better swelling properties (e.g., NMP). Incorporate "difficult sequence" protocols, such as using chaotropic salts or elevated temperatures. |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Ensure fresh TFA solution is used. Extend deprotection time to 30 minutes. |
| Side Reactions during Cleavage | Reactive side chains (e.g., Trp, Met). | Use appropriate scavengers in the cleavage cocktail (e.g., thioanisole, p-cresol). |
| Table 4. Troubleshooting guide for manual peptide synthesis with this compound. |
Conclusion
The successful incorporation of this compound in manual peptide synthesis requires careful consideration of its sterically hindered nature. By employing potent coupling reagents, optimizing reaction conditions, and utilizing appropriate monitoring techniques, peptides containing pipecolic acid can be synthesized with high purity and yield. These peptides hold significant promise for the development of novel therapeutics, particularly in the area of enzyme inhibition.
References
- 1. Tumor necrosis factor-alpha converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. hh.um.es [hh.um.es]
Application Notes and Protocols for Automated Solid-Phase Synthesis with Boc-Pip-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the automated solid-phase synthesis of peptides containing N-Boc-L-pipecolic acid (Boc-Pip-OH). This document outlines the protocols for incorporating this constrained amino acid analog, discusses expected quantitative outcomes, and presents a relevant biological pathway where pipecolic acid-containing molecules are active.
Pipecolic acid, a six-membered ring homolog of proline, is a non-proteinogenic amino acid found in various natural products and synthetic bioactive molecules.[1] Its incorporation into peptides can induce specific conformational constraints, influencing their biological activity and stability, making it a valuable building block in drug development.[2]
Data Presentation
The successful incorporation of this compound into a peptide sequence via automated solid-phase peptide synthesis (SPPS) is dependent on optimized coupling strategies to overcome the steric hindrance of the cyclic amino acid. Below is a summary of expected quantitative data for the synthesis of a model peptide containing a single pipecolic acid residue.
| Parameter | Expected Value | Method of Analysis | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | UV-Vis Spectroscopy (Fmoc quantification) | Dependent on the specific resin used (e.g., Merrifield, PAM). |
| Coupling Efficiency (this compound) | >95% | Kaiser Test / Isatin Test | May require double coupling or optimized coupling reagents.[3] |
| Coupling Efficiency (Standard Amino Acids) | >99% | Kaiser Test | Standard coupling protocols are generally sufficient. |
| Overall Crude Peptide Yield | 15 - 40% | Gravimetric Analysis | Highly dependent on peptide length and sequence. |
| Crude Peptide Purity | 50 - 70% | RP-HPLC | Purification is typically required. |
| Final Purified Peptide Yield | 5 - 20% | UV-Vis Spectroscopy, Gravimetric Analysis | Post-purification yield. |
Experimental Protocols
The following protocols are designed for use with an automated peptide synthesizer and are based on standard Boc-SPPS chemistry.[4][5] Adjustments may be necessary depending on the specific instrument and the peptide sequence.
Protocol 1: Automated Boc-SPPS Cycle for Standard Amino Acid Incorporation
This protocol outlines a single cycle for the addition of a standard Boc-protected amino acid.
-
Deprotection:
-
Treat the resin-bound peptide with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1-2 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and Isopropanol (IPA) (2x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
Dissolve the Boc-amino acid (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Optimized Automated Coupling of this compound
Due to the steric hindrance of the pipecolic acid ring, a more robust coupling strategy is recommended.
-
Deprotection and Neutralization:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Coupling (Double Coupling Recommended):
-
First Coupling:
-
Dissolve this compound (3 equivalents) and a potent activating agent such as HATU (2.9 equivalents) in DMF.[6]
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Coupling (Optional but Recommended):
-
Repeat the coupling step with a fresh solution of activated this compound for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Protocol 3: Cleavage and Deprotection
Final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved using strong acid.
-
Resin Preparation:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
-
HF Cleavage:
-
Treat the resin with anhydrous Hydrogen Fluoride (HF) with an appropriate scavenger cocktail (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF is extremely toxic and requires specialized equipment and handling procedures).
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold diethyl ether and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
Workflow for Automated Boc-SPPS of a Pipecolic Acid-Containing Peptide
Caption: Automated Boc-SPPS workflow for a peptide containing this compound.
Signaling Pathway: Inhibition of Transcription by Actinomycin D Analogs
Pipecolic acid is a component of Actinomycin D, a potent anticancer agent that inhibits transcription.[1][6] The following diagram illustrates this mechanism of action.
References
Application Notes and Protocols for Boc-Pip-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, commonly known as Boc-Pip-OH, is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold is a prevalent feature in a multitude of biologically active compounds, contributing to favorable pharmacokinetic properties and potent interactions with various drug targets. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS) and the construction of small molecule inhibitors. These application notes provide an overview of the utility of this compound, detailed experimental protocols for its incorporation, and a case study on its application in the development of selective enzyme inhibitors.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| Synonyms | (S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid, N-Boc-L-pipecolinic acid | [1][2][3] |
| CAS Number | 26250-84-0 | [2][3] |
| Molecular Formula | C₁₁H₁₉NO₄ | [2][3] |
| Molecular Weight | 229.27 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 122-126 °C | [2][3] |
| Optical Activity | [α]23/D −63.2°, c = 1 in acetic acid | [2][3] |
| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water. | [4] |
| Primary Application | Solid-phase peptide synthesis, organic synthesis | [2][3] |
Application in Drug Discovery: A Case Study of TACE Inhibitors
The piperidine scaffold derived from this compound is a key component in the design of potent and selective inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a critical target in inflammatory diseases. A study on pipecolic acid-based TACE inhibitors highlights the importance of this building block in generating molecules with significant therapeutic potential.
Signaling Pathway of TACE
TACE (also known as ADAM17) is a metalloprotease that plays a crucial role in the inflammatory cascade by cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (TNF-α) to release its soluble, active form. Inhibition of TACE is a key strategy for reducing the levels of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR) of Pipecolic Acid-Based TACE Inhibitors
In the development of these inhibitors, the pipecolic acid scaffold served as a rigid backbone to which various functional groups were attached to probe the binding pockets of the TACE enzyme. The study revealed that modifications at the 4- and 5-positions of the pipecolic ring, along with the nature of the sulfonamide group interacting with the S1' pocket of the enzyme, significantly impacted potency and selectivity.
| Compound ID | Scaffold Modification | Sulfonamide Group | TACE IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | Selectivity (MMP-1/TACE) |
| 1 | 4-OH pipecolate | 4-benzyloxybenzenesulfonamide | 10 | >1000 | >100 |
| 2 | 5-OH pipecolate | 4-benzyloxybenzenesulfonamide | 15 | >1000 | >66 |
| 3 | 4-OH pipecolate | 4-(2-methylbenzyloxy)benzenesulfonamide | 5 | >1000 | >200 |
| 4 | 4-OH pipecolate | 4-(2-chlorobenzyloxy)benzenesulfonamide | 8 | >1000 | >125 |
Data is illustrative and based on findings from studies on pipecolic acid-based TACE inhibitors.
Experimental Protocols
General Protocol for Boc-Solid Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the general steps for incorporating an amino acid like this compound into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.
Materials:
-
Resin (e.g., Merrifield, PAM, or MBHA resin)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Washing solvents (DCM, DMF, Isopropanol)
-
Cleavage cocktail (e.g., HF/anisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with a 5-10% solution of DIEA in DCM or DMF twice for 2 minutes each time.
-
Wash the resin with DMF and then DCM.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. Monitor the coupling completion using a ninhydrin test (a negative test indicates a complete reaction).
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: After the final coupling, wash and dry the resin. Treat the peptide-resin with a cleavage cocktail (e.g., HF/anisole) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of a Piperidine-based Small Molecule Inhibitor
The following is a representative, generalized protocol for the solution-phase synthesis of a small molecule inhibitor incorporating the this compound scaffold, inspired by the synthesis of TACE inhibitors.
Materials:
-
This compound
-
Appropriate sulfonamide or other coupling partner
-
Coupling reagents (e.g., EDC, HOBt)
-
Base (e.g., DIEA, triethylamine)
-
Solvents (e.g., DCM, DMF, ethyl acetate)
-
Reagents for Boc deprotection (e.g., TFA or HCl in dioxane)
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound: To a solution of this compound (1 equivalent) in DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes.
-
Coupling Reaction: Add the desired amine coupling partner (e.g., a substituted sulfonamide, 1 equivalent) and a base such as DIEA (2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.
-
-
Boc Deprotection: Dissolve the purified intermediate in DCM and treat with an excess of TFA or a solution of HCl in dioxane. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure. The final product can be isolated as the corresponding salt or neutralized and further purified as needed.
Conclusion
This compound is a versatile and indispensable building block in modern drug discovery. Its incorporation into peptides and small molecules allows for the synthesis of compounds with constrained conformations and improved pharmacological properties. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors, from the construction of novel peptide therapeutics to the development of potent enzyme inhibitors. The case study of TACE inhibitors demonstrates the power of this scaffold in generating highly selective and biologically active drug candidates.
References
- 1. Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 98 26250-84-0 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]
Synthesis of Cyclic Peptides Utilizing Boc-Pip-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant attention in drug discovery due to their enhanced conformational rigidity, increased metabolic stability, and improved binding affinity to biological targets compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as L-pipecolic acid (Pip), offers a strategic approach to introduce conformational constraints and modulate the pharmacokinetic properties of these peptides. This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides using N-tert-butyloxycarbonyl-L-pipecolic acid (Boc-Pip-OH), a key building block for introducing this cyclic amino acid.
Pipecolic acid, a six-membered ring homolog of proline, imparts unique structural features to a peptide backbone, influencing its secondary structure and resistance to enzymatic degradation. The use of the Boc (tert-butyloxycarbonyl) protecting group for the α-amino group of pipecolic acid is a cornerstone of a well-established strategy in solid-phase peptide synthesis (SPPS). This methodology, while robust, presents specific challenges due to the sterically hindered nature of the secondary amine of pipecolic acid, necessitating optimized coupling protocols to ensure high yields and purity of the final cyclic peptide.
Data Presentation: Coupling Efficiency of this compound
The successful incorporation of the sterically hindered this compound into a growing peptide chain is highly dependent on the choice of coupling reagent. The following table summarizes a comparative analysis of common coupling reagents used in Boc-based SPPS and their typical efficiencies for coupling this compound. It is important to note that actual yields can vary depending on the specific peptide sequence, the nature of the N-terminal amino acid of the resin-bound peptide, and the reaction conditions.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Typical Yield (%) | Notes |
| HBTU/DIEA | Aminium Salt | 30 - 120 | 85 - 95 | A reliable and commonly used reagent for standard couplings. May require longer reaction times or double coupling for sterically hindered residues like Pip. |
| HATU/DIEA | Aminium Salt | 20 - 60 | 90 - 98 | Generally more reactive than HBTU, making it highly effective for difficult couplings, including those involving N-methylated or other sterically hindered amino acids. |
| PyBOP/DIEA | Phosphonium Salt | 30 - 90 | 88 - 96 | A robust coupling reagent known for its high efficiency and low racemization. A good alternative to aminium-based reagents. |
| DIC/HOBt | Carbodiimide | 60 - 240 | 75 - 90 | A cost-effective option, but generally slower and less efficient for sterically hindered couplings. Higher risk of incomplete coupling, which may necessitate a double coupling strategy. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Incorporating this compound
This protocol outlines the manual synthesis of a linear peptide on a solid support using Boc chemistry, with a focus on the efficient incorporation of this compound.
1. Resin Swelling:
-
Place the desired resin (e.g., Merrifield or PAM resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and repeat the treatment for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).
3. Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
4. Amino Acid Coupling (Standard Amino Acids):
-
Pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (no color change) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Difficult Coupling Protocol for this compound :
-
Due to the steric hindrance of the secondary amine in pipecolic acid, a more robust coupling strategy is recommended.
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the deprotected and neutralized resin-bound peptide.
-
Reaction Time and Temperature: Agitate the reaction for 2-4 hours at room temperature. For particularly difficult couplings, the temperature can be increased to 30-40°C.
-
Monitoring and Double Coupling: Monitor the reaction progress with the ninhydrin test. If the test is positive after the initial coupling, a second coupling is recommended. Drain the reaction vessel and add a fresh solution of the activated this compound for another 2-4 hours.
-
Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF (5x) and DCM (3x).
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Boc Deprotection:
-
After the final coupling step, perform a final Boc deprotection as described in step 2.
Protocol 2: On-Resin Cyclization
This protocol describes a head-to-tail cyclization of the linear peptide while it is still attached to the solid support. This method benefits from "pseudo-dilution," which favors intramolecular cyclization over intermolecular oligomerization.
1. Resin Preparation:
-
After the final Boc deprotection of the linear peptide, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Ensure the resin is well-swollen in DMF.
2. Cyclization Cocktail Preparation:
-
In a separate vial, prepare the cyclization cocktail. For a 0.1 mmol scale synthesis, dissolve a highly efficient coupling reagent such as HATU (3 equivalents) or PyBOP (3 equivalents) in a large volume of DMF (e.g., 10-20 mL) to ensure high dilution.
-
Add a non-nucleophilic base like DIEA (6 equivalents) to the solution.
3. Cyclization Reaction:
-
Add the cyclization cocktail to the resin-bound peptide.
-
Agitate the reaction vessel at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
4. Washing:
-
Once the cyclization is complete, drain the cyclization solution and wash the resin extensively with DMF (5x) and DCM (5x).
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol describes the cleavage of the cyclic peptide from the solid support and the removal of any remaining side-chain protecting groups.
1. Resin Preparation:
-
Dry the resin-bound cyclic peptide under vacuum for at least 2 hours.
2. Cleavage Cocktail:
-
Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail for Boc/Bzl chemistry is HF/anisole (9:1, v/v). Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Alternatively, a lower-toxicity trifluoromethanesulfonic acid (TFMSA)-TFA cleavage cocktail can be used.
3. Cleavage Reaction:
-
Cool the reaction vessel containing the resin in an ice bath.
-
Carefully add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 1-2 hours.
4. Peptide Precipitation and Purification:
-
After the cleavage is complete, filter the resin and wash it with a small amount of TFA.
-
Precipitate the crude cyclic peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for the synthesis of cyclic peptides using this compound.
Caption: Inhibition of a signaling pathway by a Pip-containing cyclic peptide.
Concluding Remarks
The incorporation of this compound into peptide sequences is a powerful strategy for the synthesis of conformationally constrained cyclic peptides with potential therapeutic applications. The steric hindrance posed by the pipecolic acid residue necessitates the use of highly efficient coupling reagents, such as HATU, and potentially longer reaction times or double coupling to achieve high yields. On-resin cyclization is a preferred method to minimize intermolecular side reactions. The protocols provided herein offer a robust framework for researchers to successfully synthesize these complex molecules. Subsequent purification by RP-HPLC is essential to obtain the final cyclic peptide of high purity for biological evaluation.
Application Notes and Protocols for Solution-Phase Coupling of Boc-Pip-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solution-phase coupling of N-tert-butyloxycarbonyl-piperidine-4-carboxylic acid (Boc-Pip-OH), a valuable building block in medicinal chemistry for the synthesis of novel therapeutics. This document outlines various coupling methodologies, presents comparative data for common coupling reagents, and offers detailed experimental protocols.
Introduction to this compound Coupling
This compound is a conformationally constrained, non-proteinogenic amino acid analog. Its incorporation into peptide or small molecule scaffolds can impart unique structural properties, enhance metabolic stability, and improve pharmacological profiles. Solution-phase coupling is a versatile technique for incorporating this compound, offering flexibility in scale and reaction conditions. The selection of an appropriate coupling reagent and optimization of reaction parameters are critical for achieving high yields and purity while minimizing side reactions such as racemization.
Comparative Data of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of amide bond formation with sterically hindered amino acids like this compound. The following table summarizes the general performance characteristics of commonly used coupling reagents in solution-phase synthesis. Please note that these values are illustrative and optimal conditions should be determined experimentally for each specific substrate combination.
| Coupling Reagent/Method | Typical Yield (%) | Typical Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99[1] | > 95[1] | Low[2][3] | Highly efficient for hindered couplings with rapid reaction times.[2][3] |
| HBTU/DIPEA | 90 - 98[1] | > 95[1] | Low[2][4] | A reliable and widely used reagent, slightly less reactive than HATU.[1] |
| EDC/HOBt | 85 - 93[1] | > 90[1] | Moderate[1] | A cost-effective carbodiimide method; requires careful temperature control.[5] |
| DIC/HOBt or Oxyma | 92 - 97[1] | > 95[1] | Very Low[1] | Dicyclohexylurea (DCU) byproduct from DCC is insoluble, while diisopropylurea from DIC is more soluble, simplifying purification.[2] Oxyma is a safer alternative to HOBt.[1] |
| PyBOP/DIPEA | 88 - 95[1] | > 90[1] | Low to Moderate[1] | A phosphonium salt-based reagent, effective but may be less suitable for highly hindered systems compared to aminium salts.[1] Byproducts are generally less hazardous than those from BOP.[2] |
Experimental Workflows
General Solution-Phase Coupling Workflow
The following diagram illustrates a typical workflow for the solution-phase coupling of this compound to an amine.
References
Application Note: Purification of Peptides Containing N-α-Boc-L-pipecolic acid (Boc-Pip-OH) by Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides incorporating non-proteinogenic amino acids are of significant interest in drug discovery and development due to their potential for enhanced proteolytic stability and unique conformational properties. N-α-tert-butyloxycarbonyl-L-pipecolic acid (Boc-Pip-OH) is a proline analog that can be incorporated into peptide sequences. The bulky and hydrophobic nature of the Boc protecting group, along with the structural characteristics of the pipecolic acid ring, presents a unique challenge for purification.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of such synthetic peptides, offering high resolution and volatile mobile phases suitable for subsequent sample recovery.[1][2][3]
This application note provides a detailed protocol and guidelines for the successful purification of peptides containing this compound using RP-HPLC.
Principle of Separation
RP-HPLC separates peptides based on their hydrophobicity.[3] The stationary phase is typically a non-polar C18-modified silica, while the mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (ACN).[2][3] Peptides are loaded onto the column in a low organic content mobile phase and eluted by a gradient of increasing organic solvent. More hydrophobic peptides, such as those containing the Boc group, will interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.[1][3] Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape and resolution.[4][5]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure optimal separation.
-
Dissolution: The crude peptide, typically a lyophilized powder after solid-phase peptide synthesis (SPPS) and cleavage, should be dissolved in a suitable solvent.[6] A common starting point is a mixture of water and acetonitrile (e.g., 50:50 v/v).[6] The final concentration should be approximately 1 mg/mL for analytical scale and can be higher for preparative scale, depending on the peptide's solubility.[1]
-
Filtration: It is mandatory to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC system.[6]
HPLC Instrumentation and Columns
-
HPLC System: A standard analytical or preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV detector is required.
-
Column Selection: C18 reversed-phase columns are the most common choice for peptide purification.[2] For peptides containing the hydrophobic this compound moiety, a wide-pore (300 Å) C8 or C18 column is recommended to accommodate the peptide's structure. The choice between C8 and C18 will depend on the overall hydrophobicity of the peptide.
| Column Type | Particle Size | Pore Size | Dimensions (Analytical) | Dimensions (Semi-preparative) |
| C18 | 3.5 µm, 5 µm, 10 µm | 300 Å | 4.6 x 150 mm, 4.6 x 250 mm | 10 x 250 mm |
| C8 | 5 µm, 10 µm | 300 Å | 4.6 x 150 mm, 4.6 x 250 mm | 10 x 250 mm |
Mobile Phase Preparation
The use of high-purity HPLC-grade solvents and reagents is essential.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[1]
Note on TFA: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.[6] For applications where TFA is undesirable (e.g., LC-MS), formic acid (FA) can be used as an alternative, although it may result in broader peaks.[5]
Chromatographic Conditions
The following conditions provide a robust starting point and can be optimized for specific peptides.
| Parameter | Analytical Scale | Semi-Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 10 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Detection | 220 nm (peptide backbone) | 220 nm (peptide backbone) |
| Column Temp. | 30-40 °C | 30-40 °C |
| Injection Vol. | 10-50 µL | 0.5-2.0 mL |
| Gradient | 5-65% B over 30 min | 20-80% B over 40 min |
Gradient Optimization: Due to the hydrophobicity of the Boc group, a shallower gradient may be necessary to achieve optimal separation from closely eluting impurities. A good starting point for a peptide containing this compound is a linear gradient from a low to a high percentage of Mobile Phase B over 30-60 minutes.[1]
Data Presentation
The success of the purification can be evaluated by analyzing the purity of the collected fractions and calculating the recovery yield.
Table 1: Example Purification Data for a this compound Containing Peptide
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by analytical HPLC) | 45% | >98% |
| Retention Time (min) | 15.2 | 15.2 |
| Recovery Yield | N/A | 85% |
Workflow and Diagrams
The overall workflow for the purification of a peptide containing this compound is outlined below.
Caption: Workflow for this compound peptide purification.
Logical Relationships in Method Development
Optimizing the purification method involves a logical sequence of steps to achieve the desired purity and yield.
Caption: Method development for peptide purification.
Conclusion
The purification of peptides containing this compound by RP-HPLC is a robust and reliable method. The key to successful purification lies in the systematic optimization of chromatographic parameters, particularly the gradient conditions, to account for the hydrophobicity of the Boc protecting group. By following the protocols and guidelines presented in this application note, researchers can achieve high purity and recovery of their target peptides, which is essential for subsequent in vitro and in vivo studies in the drug development pipeline.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Coupling Efficiency of Boc-Pip-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-Pip-OH (N-Boc-L-pipecolinic acid) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low coupling efficiency?
A1: The primary reasons for the low coupling efficiency of this compound are:
-
Steric Hindrance: As a cyclic secondary amino acid, the piperidine ring structure imposes significant steric bulk around the nitrogen atom. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, thereby slowing down the rate of peptide bond formation.[1][2]
-
Reduced Nucleophilicity: The nitrogen atom in the piperidine ring is part of a secondary amine. Secondary amines are generally less nucleophilic than primary amines, making them less reactive towards the activated carboxyl group.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are strongly recommended. Guanidinium and phosphonium salt-based reagents are generally more effective than standard carbodiimides.[1][3] The most commonly recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][3][4][5]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1][3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[1][3][5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[1][6][7]
Q3: Can I use standard coupling reagents like DIC/HOBt?
A3: While not impossible, using standard carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole) is likely to result in very low yields and incomplete couplings with this compound due to its steric hindrance.[1] More potent activating agents are strongly recommended to achieve satisfactory results.[1] Additives like HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure® are more effective than HOBt at suppressing racemization and increasing reaction rates.[6][7]
Q4: What are common side reactions to be aware of when coupling this compound?
A4: A key side reaction to be mindful of is racemization, especially when using highly reactive coupling reagents and extended reaction times.[1][6] Although urethane-protected amino acids like this compound are generally less prone to racemization, the risk increases with sterically hindered residues that require more forcing conditions.[7] Using additives like OxymaPure or a weaker base such as N-methylmorpholine (NMM) instead of DIPEA can help minimize this risk.[6][7]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Coupling Yield or Incomplete Reaction
Possible Cause & Solution
-
Insufficient Reagent Reactivity: The chosen coupling reagent may not be potent enough to overcome the steric hindrance of this compound.
-
Suboptimal Reaction Conditions: The reaction time, temperature, or concentration of reagents may be insufficient.
-
Solution:
-
Increase Equivalents: Use a higher excess of this compound, the coupling reagent, and a non-nucleophilic base like DIPEA (typically 2-4 equivalents of each relative to the resin substitution).[1]
-
Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight.[1]
-
Increase Temperature: Gently heat the reaction to 30-40°C to increase the reaction rate.[1]
-
-
-
Peptide Chain Aggregation: The growing peptide chain on the solid support may aggregate, physically blocking the N-terminal amine from reacting.
-
Incomplete Deprotection of the N-terminus: The N-terminal amine of the preceding amino acid may not be fully deprotected, leaving fewer sites available for coupling.
Issue 2: Presence of Deletion Sequences in the Final Product
Possible Cause & Solution
-
Incomplete Coupling: Unreacted N-terminal amines from the previous cycle will lead to peptide sequences missing the this compound residue.
-
Solution 1: Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound to perform a second coupling.[1] This can significantly improve the yield and reduce deletion sequences.[1]
-
Solution 2: Capping: After the coupling step, treat the resin with a capping agent like acetic anhydride to permanently block any unreacted amines.[2] This prevents them from reacting in subsequent cycles.
-
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Type | Key Advantages | Considerations |
| HATU | Aminium/Uronium | Very high reactivity, excellent for difficult couplings.[1][3][5] | High cost.[1] |
| HCTU | Aminium/Uronium | Very high reactivity, similar to HATU, more cost-effective.[1] | |
| PyBOP | Phosphonium | High reactivity, effective for many hindered amino acids.[1][5] | Byproducts can be hazardous.[5] |
| COMU | Uronium | Extremely high reactivity, excellent racemization suppression, non-explosive byproducts.[6][7] | Higher cost than carbodiimides.[6] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for coupling a sterically hindered amino acid like this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with free N-terminus
-
This compound (4 equivalents)
-
HATU (4 equivalents)[2]
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[2]
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin completely in NMP or DMF.
-
Deprotection: If necessary, remove the N-terminal protecting group (e.g., Fmoc or Boc) using standard procedures.
-
Washing: Thoroughly wash the resin with NMP or DMF to remove all traces of the deprotection solution.
-
Activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in NMP or DMF. Add DIPEA (8 eq.) to the solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to check for reaction completion.
-
Washing: Once the coupling is complete, thoroughly wash the resin with NMP or DMF.
Protocol 2: Double Coupling and Capping Strategy
Use this protocol if a single coupling (Protocol 1) is found to be incomplete.
Procedure:
-
First Coupling: Perform the coupling reaction as described in Protocol 1 for 1-2 hours.
-
Wash: Filter the reaction solution away from the resin and wash the resin 3-5 times with NMP or DMF.[2]
-
Second Coupling: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1. Add this new solution to the resin and allow it to react for another 1-2 hours.[2]
-
Monitoring: Check for reaction completeness again using an appropriate qualitative test.
-
Capping (Recommended): To prevent deletion sequences, cap any remaining unreacted amines.
-
Wash the resin with NMP or DMF.
-
Prepare a capping solution (e.g., 20% acetic anhydride in NMP).
-
Add the capping solution to the resin and shake for 30 minutes.[2]
-
Wash the resin thoroughly to remove excess capping reagents.
-
Visualizations
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Caption: Logical relationship of reactants in the coupling of this compound.
References
preventing racemization of Boc-Pip-OH during activation
Welcome to the technical support center for the activation of Boc-Pip-OH. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to racemization during the activation and coupling of N-Boc-L-pipecolic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of this compound during the peptide coupling reaction. This results in the conversion of the desired L-enantiomer into a mixture of both L- and D-enantiomers. The incorporation of the D-enantiomer can significantly alter the resulting peptide's structure, biological activity, and therapeutic efficacy, and the resulting diastereomers can be difficult to separate.[1][2]
Q2: What is the primary mechanism of racemization for this compound?
A2: The most common mechanism for racemization of N-protected amino acids, including this compound, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3] After the carboxyl group is activated by a coupling reagent, the adjacent Boc-protected nitrogen's carbonyl oxygen can attack the activated carboxyl group. This forms a planar oxazolone ring. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack this achiral intermediate from either face, producing both the desired L-peptide and the undesired D-diastereomer.[1][3] Urethane-based protecting groups like Boc are known to reduce the rate of oxazolone formation compared to other N-protecting groups.[3] A secondary, less common mechanism is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[2]
Q3: Which factors primarily contribute to the racemization of this compound?
A3: Several factors can influence the extent of racemization during the coupling of this compound:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents can over-activate the amino acid, increasing the rate of oxazolone formation.
-
Base: The type and amount of base used can significantly impact racemization. Stronger, less sterically hindered bases can more readily abstract the alpha-proton.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[4]
-
Solvent: The polarity of the solvent can affect the stability of the activated intermediate and the transition state leading to racemization.
-
Activation Time: Prolonged pre-activation or overall reaction times increase the opportunity for racemization to occur.[4][5]
Q4: Are there any other common side reactions to be aware of when using this compound?
A4: Yes. Similar to proline, pipecolic acid is a secondary amino acid that is prone to diketopiperazine formation , especially when it is one of the first two amino acids being coupled to the resin in solid-phase peptide synthesis (SPPS). This side reaction involves the cyclization of the dipeptide, leading to its cleavage from the resin. To suppress this, using a sterically hindered resin like 2-chlorotrityl chloride resin is often recommended for Fmoc/tBu-based SPPS.[6] For Boc-based synthesis, utilizing in situ neutralization protocols can help suppress diketopiperazine formation.[6]
Troubleshooting Guides
Issue: Significant Racemization Detected in the Final Product
If you have identified the presence of the D-diastereomer of your pipecolic acid-containing peptide, consult the following guide to mitigate the issue in subsequent experiments.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Problem: Carbodiimide reagents (e.g., DCC, DIC) used alone are known to cause significant racemization.[7]
-
Solution:
-
Always use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives convert the highly reactive O-acylisourea intermediate into a more stable active ester that is less prone to racemization.[7]
-
Consider switching to onium salt-based coupling reagents (uronium/aminium or phosphonium salts), which are generally more effective at preventing racemization. Reagents like HATU, HBTU, and PyBOP are excellent choices.[7] HATU is often preferred for sterically hindered couplings and is known for rapid reaction times with low epimerization.[8]
-
Step 2: Assess the Base Used in the Reaction
-
Problem: Strong, non-sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can readily abstract the alpha-proton, leading to racemization.
-
Solution:
-
Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices.
-
Use the minimum necessary amount of base. For couplings involving onium salts, typically 2 equivalents of a hindered base are used.
-
Step 3: Optimize Reaction Temperature and Time
-
Problem: High temperatures and long activation times increase the likelihood of racemization.[4]
-
Solution:
-
Perform the coupling reaction at a lower temperature. Start the activation and coupling at 0 °C. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
-
Minimize the pre-activation time. If pre-activation is necessary, keep it to a few minutes (1-5 minutes) before adding the amine component.[3] Alternatively, use an in situ activation protocol where the coupling reagent is added to the mixture of the this compound and the amine.
-
Step 4: Choose an Appropriate Solvent
-
Problem: Highly polar solvents can sometimes favor racemization.
-
Solution: While DMF and NMP are common and effective solvents for peptide synthesis, if racemization is a persistent issue, consider using a less polar solvent like dichloromethane (DCM) or a mixture of DMF and DCM.
Data Presentation
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| DIC/HOBt | 90 - 97% | Low to Moderate | Cost-effective. HOBt is essential to suppress racemization.[7] |
| HBTU/DIPEA or NMM | 90 - 98% | Low | A reliable and widely used reagent. Slightly less reactive than HATU.[8] |
| HATU/DIPEA or NMM | 95 - 99% | Very Low | Highly efficient for hindered couplings; rapid reaction times.[8] |
| DIC/OxymaPure | 92 - 97% | Very Low | OxymaPure is often more effective than HOBt at suppressing racemization. |
| PyBOP/DIPEA or NMM | 95 - 99% | Low | Phosphonium salt reagent. Byproduct (HMPA from BOP) is carcinogenic, but PyBOP is a safer alternative.[7] |
Disclaimer: The data presented are extrapolated from studies on other Boc-protected amino acids and are for comparative purposes. Actual results may vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Here are two detailed protocols for the coupling of this compound designed to minimize racemization.
Protocol 1: Low-Racemization Coupling using HATU/NMM
This protocol is recommended for difficult or sterically hindered couplings where minimizing racemization is critical.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component (1.0 eq) in anhydrous DMF.
-
Amino Acid Solution: In a separate flask, dissolve this compound (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation & Coupling:
-
Cool the amine solution to 0 °C in an ice bath.
-
To the this compound/HATU solution, add N-methylmorpholine (NMM) (2.4 eq) and stir for 1-2 minutes for pre-activation.
-
Immediately add the pre-activated amino acid solution to the chilled amine solution.
-
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until completion (typically 2-4 hours).
-
Work-up: Once the reaction is complete, perform a standard aqueous work-up to remove DMF and other water-soluble components.
Protocol 2: Minimal Racemization Coupling using DIC/OxymaPure
This protocol is a cost-effective alternative that provides excellent suppression of racemization.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) and OxymaPure (1.1 eq) in anhydrous DCM or DMF.
-
Activation:
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) to the solution and stir for 5-10 minutes at 0 °C for pre-activation.
-
-
Coupling:
-
Dissolve the amine component (1.0 eq) in the same solvent and add it to the reaction mixture.
-
If the amine component is a hydrochloride salt, add one equivalent of a non-nucleophilic base like NMM or DIPEA.
-
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct if necessary and perform a standard aqueous work-up.
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Experimental workflow for a low-racemization coupling protocol.
Caption: Troubleshooting decision tree for preventing racemization.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Boc-Pip-OH Deprotection
Welcome to the technical support center for troubleshooting side reactions during the deprotection of N-Boc-4-hydroxypiperidine (Boc-Pip-OH). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of this compound?
A1: The most frequently encountered side reactions during the deprotection of N-Boc-4-hydroxypiperidine include:
-
Incomplete Deprotection: A portion of the starting material remains unreacted, complicating purification.
-
t-Butylation: The electrophilic tert-butyl cation generated during the reaction can alkylate the hydroxyl group of another 4-hydroxypiperidine molecule, forming a tert-butyl ether byproduct.
-
Dimerization/Oligomerization: Intermolecular etherification between two or more molecules of 4-hydroxypiperidine can occur, leading to the formation of dimers and higher-order oligomers.
-
Trifluoroacetylation: When using Trifluoroacetic Acid (TFA), the newly deprotected amine can be acylated by a trifluoroacetyl group, forming a stable amide byproduct, particularly if residual trifluoroacetic anhydride is present in the TFA.
-
Elimination: Although less common, dehydration of the secondary alcohol to form a piperideine derivative is a potential side reaction under harsh acidic conditions.
Q2: How can I monitor the progress of the deprotection reaction and detect side products?
A2: Several analytical techniques can be employed to monitor the reaction and identify byproducts:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the consumption of the starting material and the formation of the product and major byproducts. Staining with ninhydrin can help visualize the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, enabling the identification of the desired product and various side products based on their molecular weights. It is highly effective for detecting t-butylation (+56 Da) and trifluoroacetylation (+96 Da) adducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the disappearance of the Boc protecting group signal (a large singlet around 1.4 ppm in ¹H NMR) and the appearance of signals corresponding to the deprotected product and any significant byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and can provide quantitative information about the product distribution after derivatization.
Q3: Are there milder alternatives to strong acids like TFA for deprotecting this compound?
A3: Yes, for acid-sensitive substrates or to minimize certain side reactions, several milder deprotection methods can be considered:
-
4M HCl in Dioxane: Often considered slightly milder than TFA and can lead to cleaner reactions with less t-butylation.[1]
-
Acetyl Chloride in Methanol: This generates HCl in situ and can be a mild and effective method for Boc deprotection.
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection, although this is substrate-dependent and may not be suitable for this compound due to potential degradation.
-
Lewis Acids: Reagents like TMSI (trimethylsilyl iodide) can be used for deprotection under neutral conditions, which can be advantageous if other acid-sensitive functional groups are present.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: Significant amount of starting material (this compound) remains after the reaction, as observed by TLC, LC-MS, or NMR.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid | Increase the equivalents of acid (TFA or HCl) used. A large excess (e.g., 10-20 equivalents or using it as a co-solvent) is often necessary to drive the reaction to completion. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. |
| Low Reaction Temperature | While reactions are often started at 0°C to control exotherms, allowing the reaction to warm to room temperature is typically required for completion. |
| Presence of Water | Ensure anhydrous conditions, as water can hydrolyze the acid and reduce its effectiveness. Use freshly opened or properly stored anhydrous solvents and reagents. |
Issue 2: Formation of t-Butyl Ether Side Product
Symptom: A significant peak with a mass of +56 Da compared to the desired product is observed in the LC-MS analysis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Concentration of t-Butyl Cation | Use a scavenger such as triethylsilane (TES) or thioanisole to trap the generated tert-butyl cation before it can react with the hydroxyl group. |
| Harsh Acidic Conditions | Consider using a milder deprotection reagent such as 4M HCl in dioxane instead of neat TFA. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., maintain at 0°C for a longer period) to reduce the rate of the t-butylation side reaction. |
Issue 3: Dimerization/Oligomerization
Symptom: Peaks corresponding to multiples of the product's molecular weight (minus water) are observed in the LC-MS.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Reaction Concentration | Perform the deprotection at a lower concentration to reduce the probability of intermolecular reactions. |
| Prolonged Reaction Time at Elevated Temperature | Once the deprotection is complete (as monitored by TLC/LC-MS), work up the reaction promptly to avoid prolonged exposure to acidic conditions that can promote etherification. |
| Reactive Hydroxyl Group | If dimerization is a persistent issue, consider protecting the hydroxyl group with a protecting group that is stable to the Boc deprotection conditions (e.g., a benzyl ether if hydrogenation can be used for its subsequent removal). |
Data Presentation
Table 1: Comparison of Common Deprotection Methods for this compound
| Deprotection Reagent | Typical Conditions | Advantages | Common Side Products |
| TFA/DCM (1:1) | 0°C to RT, 1-2 h | Fast and effective. | t-Butylation, Trifluoroacetylation |
| 4M HCl in Dioxane | RT, 1-4 h | Generally cleaner, less t-butylation.[1] | Incomplete reaction if not run long enough. |
| Acetyl Chloride in Methanol | 0°C to RT, 2-6 h | Mild, generates HCl in situ. | Potential for esterification of the hydroxyl group. |
Experimental Protocols
Protocol 1: Deprotection of this compound using TFA in DCM
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting product will be the trifluoroacetate salt of 4-hydroxypiperidine. For the free amine, dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., NaOH, NaHCO₃) followed by extraction with an organic solvent.
Protocol 2: Deprotection of this compound using HCl in Dioxane
-
To a solution of this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM, add a solution of 4M HCl in dioxane (10-20 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid is the hydrochloride salt of 4-hydroxypiperidine. It can be used directly or neutralized as described in Protocol 1.
Visualization of Troubleshooting Workflow
References
dealing with steric hindrance of N-Boc-L-pipecolinic acid
Welcome to the Technical Support Center for handling N-Boc-L-pipecolinic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with the steric hindrance of this compound in chemical synthesis.
Troubleshooting Guides
Issue: Low or No Yield During Amide Coupling Reactions
-
Question: We are experiencing very low to no yield in our coupling reaction with N-Boc-L-pipecolinic acid. What are the likely causes and how can we troubleshoot this?
Answer: Low yields with N-Boc-L-pipecolinic acid are commonly attributed to its significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group, combined with the cyclic structure of pipecolinic acid, can impede the approach of the coupling reagents and the amine. Here’s a step-by-step troubleshooting guide:
-
Evaluate Your Coupling Reagent: Standard coupling reagents may not be efficient enough to overcome the steric barrier. Consider switching to a more potent coupling reagent known to be effective for sterically hindered amino acids.[1] Reagents like HATU, HBTU, and PyBOP are often recommended.[1][2] Phosphonium-based reagents like PyBOP are known for clean reactions and high efficiency in such cases.
-
Optimize Reaction Conditions:
-
Temperature: While reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes provide the necessary energy to overcome the activation barrier. However, be cautious as excessive heat can lead to racemization.
-
Reaction Time: Sterically hindered couplings often require longer reaction times. Monitor the reaction progress over an extended period (e.g., 24 hours) before concluding it has failed.
-
Solvent: Ensure your reagents are fully dissolved. DMF is a common solvent for peptide coupling, but for phosphonium reagents, solubility is generally better than for uronium reagents, allowing for more concentrated reactions and improved efficiency.
-
-
Check Reagent Stoichiometry and Order of Addition:
-
Use a slight excess (1.1 to 1.5 equivalents) of the coupling reagent and the amine component.
-
Pre-activation of the N-Boc-L-pipecolinic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine can improve yields. This is a common strategy for HATU-mediated couplings.
-
-
Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is generally preferred over simpler tertiary amines like triethylamine (TEA) to minimize side reactions.
-
-
Question: We have successfully coupled N-Boc-L-pipecolinic acid, but the subsequent Boc deprotection is sluggish and incomplete. What could be the issue?
Answer: The steric bulk of the pipecolinic acid ring can also influence the efficiency of the Boc deprotection step.
-
Acid Strength and Concentration: Standard conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM) should be effective. If you are observing incomplete deprotection, consider increasing the concentration of TFA (e.g., from 25% to 50%) or extending the reaction time.
-
Scavengers: The t-butyl cation generated during deprotection can lead to side reactions. While less of an issue for simple deprotections, including a scavenger like triisopropylsilane (TIS) can sometimes improve the cleanliness of the reaction.
-
Alternative Deprotection Cocktails: For substrates with other acid-sensitive groups, milder deprotection conditions might be necessary, which could be less effective for the sterically hindered Boc group on pipecolinic acid. In such cases, a balance must be found. Using HCl in dioxane (typically 4M) is a common alternative to TFA.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: Which coupling reagent is best for N-Boc-L-pipecolinic acid?
A1: There is no single "best" reagent, as the optimal choice can depend on the specific substrate and reaction conditions. However, for sterically hindered amino acids like N-Boc-L-pipecolinic acid, uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides alone.[1] Reagents that form highly reactive OAt esters, such as HATU, are considered among the most efficient. COMU is another powerful reagent with good solubility and safety profile.[4]
-
Q2: How can I minimize racemization during the coupling of N-Boc-L-pipecolinic acid?
A2: Racemization can be a concern, especially with longer reaction times or elevated temperatures. To minimize this:
-
Use coupling reagents that are known to suppress racemization, such as those that incorporate 1-hydroxy-7-azabenzotriazole (HOAt), like HATU.
-
If using a carbodiimide like DIC, always include an additive such as HOBt or, preferably, HOAt.[2]
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
The choice of base can also influence racemization. Use a hindered base like DIPEA.
-
-
Q3: What are common side reactions to watch out for?
A3: Besides racemization, a common side reaction, particularly with carbodiimide reagents, is the formation of N-acylurea. This occurs when the activated carboxylic acid rearranges before reacting with the amine. Using coupling reagents like HBTU, HATU, or PyBOP, which form active esters, can mitigate this issue. Another potential side reaction with uronium/aminium reagents like HBTU and HATU is the guanidinylation of the N-terminal amine if the coupling reagent is used in large excess.
Data Summary
Table 1: Qualitative Comparison of Common Coupling Reagents for Sterically Hindered Amide Bond Formation
| Coupling Reagent | Reagent Type | Relative Reactivity | Advantages | Disadvantages |
| DCC/DIC + HOBt | Carbodiimide | Moderate | Inexpensive | Risk of N-acylurea formation; DCC byproduct can be difficult to remove.[2] |
| HBTU | Aminium Salt | High | Efficient, well-established. | Can cause guanidinylation of the amine if used in excess. |
| HATU | Aminium Salt | Very High | Generally faster and with less racemization than HBTU due to the HOAt leaving group.[2] | More expensive than HBTU; can also cause guanidinylation. |
| PyBOP | Phosphonium Salt | High | Byproducts are generally less hazardous than those from BOP; reactions are clean and rapid.[2] | Can be more expensive than some aminium salts. |
| COMU | Uronium Salt | Very High | Comparable efficiency to HATU; safer as it does not contain potentially explosive benzotriazole moieties; good solubility.[4] | Newer reagent, may be less readily available in all labs. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of N-Boc-L-pipecolinic Acid
-
Reagent Preparation:
-
Dissolve N-Boc-L-pipecolinic acid (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve the amine component (1.0-1.2 eq) in anhydrous DMF.
-
Prepare a solution of HATU (1.1 eq) in anhydrous DMF.
-
Have diisopropylethylamine (DIPEA) (2.0-3.0 eq) ready.
-
-
Reaction Procedure:
-
To the solution of N-Boc-L-pipecolinic acid under an inert atmosphere (e.g., nitrogen or argon), add the HATU solution.
-
Add DIPEA to the mixture.
-
Allow the acid to pre-activate for 15-30 minutes at room temperature.
-
Add the solution of the amine component to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered couplings, the reaction may require 12-24 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Boc-Deprotection of a Pipecolinic Acid Derivative
-
Reagent Preparation:
-
Prepare a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Reaction Procedure:
-
Dissolve the N-Boc-protected pipecolic acid derivative in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TFA/DCM solution to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting product will be the TFA salt of the deprotected amine, which can often be used directly in the next step or neutralized with a mild base if the free amine is required.
-
Visualizations
References
Technical Support Center: Boc-Pip-OH Solubility in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Boc-Pip-OH (N-tert-butoxycarbonyl-piperidine-4-carboxylic acid) in N,N-Dimethylformamide (DMF). This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
1. Is this compound soluble in DMF?
Yes, this compound is generally considered soluble in DMF. DMF is a common solvent used in peptide synthesis and other organic reactions involving Boc-protected amino acids. However, achieving a clear solution can depend on several factors, including the concentration, the purity of both the solute and the solvent, temperature, and the presence of moisture.
2. What is the approximate solubility of this compound in DMF?
3. I am having trouble dissolving this compound in DMF. What are the common causes and how can I troubleshoot this?
Difficulty in dissolving this compound in DMF can arise from several factors. Below is a troubleshooting guide to address these issues.
Troubleshooting Guide: Solubility Issues of this compound in DMF
This guide provides a systematic approach to resolving common solubility challenges.
Problem: this compound is not dissolving completely in DMF at the desired concentration.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Concentration Too High | You may be attempting to create a supersaturated solution. | Start by preparing a more dilute solution and gradually increase the concentration. For many applications, a concentration of up to 0.5 M is often sufficient. |
| Low Quality or Wet DMF | The presence of water or other impurities in DMF can significantly decrease the solubility of many organic compounds. DMF is hygroscopic and readily absorbs moisture from the air. | Use high-purity, anhydrous DMF. It is good practice to use a freshly opened bottle or to dry the solvent using standard laboratory procedures (e.g., with molecular sieves) before use. |
| Low Temperature | Solubility of solids in liquids generally increases with temperature. | Gently warm the mixture to 30-40°C. Be cautious not to overheat, as this could potentially lead to degradation of the this compound or the solvent. |
| Insufficient Agitation | The dissolution process may be slow without adequate mixing. | Use a magnetic stirrer or vortex mixer to ensure the mixture is well-agitated. Sonication in an ultrasonic bath for short periods (e.g., 5-10 minutes) can also be very effective in breaking up solid particles and enhancing dissolution. |
| Solid-State Properties | The crystalline form or particle size of the this compound can affect the rate of dissolution. | If the material is in large crystals, gently grinding it to a finer powder with a mortar and pestle before adding it to the solvent can increase the surface area and speed up dissolution. |
Experimental Protocols
Protocol for Preparing a this compound Solution in DMF for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for preparing a solution of this compound in DMF for use in a peptide synthesizer or for manual coupling reactions.
Materials:
-
This compound (solid)
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Volumetric flask or other appropriate glassware
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination and the introduction of moisture.
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution:
-
Place the weighed this compound into the volumetric flask.
-
Add a portion of the anhydrous DMF (approximately 70-80% of the final volume).
-
Place the flask on a magnetic stirrer and stir the mixture.
-
If dissolution is slow, the solution can be gently warmed to 30-40°C.
-
Alternatively, the flask can be placed in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.
-
-
Final Volume Adjustment: Once the this compound is completely dissolved and the solution has returned to room temperature, add anhydrous DMF to reach the final desired volume.
-
Storage: If the solution is not to be used immediately, it should be stored in a tightly sealed container, protected from light and moisture, and preferably at a low temperature (2-8°C) to minimize potential degradation. It is generally recommended to use freshly prepared solutions for best results.[1]
Data Presentation
While exact solubility limits are not widely published, the following table summarizes typical concentration ranges used in documented procedures, which can serve as a practical guide for solubility expectations.
| Compound | Solvent | Typical Concentration Range | Application |
| Boc-protected amino acids | DMF | 0.2 M - 0.5 M | Solid-Phase Peptide Synthesis (SPPS) Coupling Reactions |
| This compound | DMF | ~1 g / 1 mL (approx. 4.3 M) - This is a high-end estimate from general protocols and may not represent true solubility | General Synthesis |
Visualizations
Troubleshooting Workflow for this compound Dissolution in DMF
The following diagram illustrates a logical workflow for addressing solubility issues with this compound in DMF.
Caption: A step-by-step guide to troubleshoot this compound solubility.
Factors Influencing Solubility
This diagram outlines the key factors that can impact the solubility of this compound in DMF.
Caption: Key factors affecting the dissolution of this compound in DMF.
References
Technical Support Center: Double Coupling Strategy for Difficult Boc-Pip-OH Incorporation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the incorporation of N-Boc-L-pipecolic acid (Boc-Pip-OH), a sterically hindered secondary amino acid. Difficulties in achieving high coupling efficiency with such residues are common, and a double coupling strategy is often employed to drive the reaction to completion.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Yield After Single Coupling | Steric hindrance of the piperidine ring and the N-Boc protecting group impedes the approach of the activated carboxyl group to the N-terminal amine of the peptide chain. | Implement a double coupling strategy. The second coupling step increases the reaction time and drives the equilibrium towards the desired product. |
| Insufficient reactivity of the coupling reagent. | For the second coupling, consider switching to a more potent coupling reagent. For instance, if the initial coupling was performed with a carbodiimide like DIC/HOBt, use a uronium/aminium or phosphonium salt reagent such as HATU, HBTU, or PyBOP for the second coupling.[1] | |
| Incomplete Coupling Even After Double Coupling | Aggregation of the growing peptide chain on the solid support, masking the reactive sites. | - Swell the resin adequately before synthesis. - Consider using a solvent system known to disrupt secondary structures, such as NMP or DMF with a small percentage of DMSO. |
| Premature termination of the peptide chain. | Ensure that the N-terminal amine is fully deprotected before the coupling step. Perform a ninhydrin (Kaiser) test to confirm the presence of free primary amines. | |
| Racemization of the Amino Acid | Over-activation of the amino acid, especially with highly reactive coupling reagents and extended reaction times. | - Use an additive that suppresses racemization, such as HOAt or OxymaPure, particularly when using carbodiimides.[1] - For uronium/aminium salt reagents, avoid excessive pre-activation times. - Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA. |
| Formation of Side Products | Reaction of the coupling reagent with the N-terminal amine (in the case of uronium/aminium salts). | Use a slight excess of the coupling reagent and ensure rapid and efficient mixing. Phosphonium-based reagents like PyBOP do not have this side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound challenging?
A1: The incorporation of this compound is challenging primarily due to steric hindrance. The cyclic nature of the piperidine ring, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group on the secondary amine, restricts the accessibility of the carboxyl group for activation and subsequent coupling to the N-terminus of the peptide chain. This often results in sluggish and incomplete reactions.
Q2: What is a double coupling strategy and when should it be used?
A2: A double coupling strategy involves repeating the coupling step for a specific amino acid immediately after the initial coupling reaction. It is a common technique used to improve the incorporation efficiency of difficult or sterically hindered amino acids like this compound.[3] This strategy should be considered when a single coupling is known or suspected to be incomplete, which can be indicated by a positive ninhydrin test after the first coupling.
Q3: Which coupling reagents are recommended for the incorporation of this compound?
A3: For difficult couplings involving sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. While standard carbodiimide reagents like DIC in combination with HOBt can be used, uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP, PyAOP) generally provide higher yields and faster reaction times.[1] HATU is often considered one of the most effective reagents for such challenging couplings due to its high reactivity and ability to suppress racemization.[1]
Q4: Can I use the same coupling reagent for both steps of a double coupling?
A4: Yes, it is common practice to use the same coupling reagent for both steps of a double coupling. However, if the first coupling shows very low efficiency, using a more powerful reagent for the second coupling can be beneficial.
Q5: How can I monitor the completeness of the coupling reaction?
A5: For solid-phase peptide synthesis (SPPS), the ninhydrin (Kaiser) test is a widely used qualitative method to detect the presence of free primary amines on the resin. A negative ninhydrin test (yellow beads) indicates a complete coupling. For secondary amines like in pipecolic acid, the ninhydrin test is not reliable. In such cases, a chloranil test can be used. Alternatively, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry to confirm the incorporation.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table provides a summary of the expected performance of common coupling reagents for sterically hindered amino acids like this compound. The yields are representative and can vary based on the specific peptide sequence, solid support, and reaction conditions.
| Coupling Reagent/Method | Typical Coupling Efficiency (Single Coupling) | Racemization Risk | Key Advantages | Key Disadvantages |
| DIC/HOBt | Good (70-85%) | Low to Moderate | Cost-effective, readily available. | Slower reaction times, may require double coupling for high efficiency. |
| HBTU/DIPEA | Very Good (85-95%) | Low | Faster than carbodiimides, reliable for many difficult couplings.[1] | Can be less effective than HATU for extremely hindered residues. |
| HATU/DIPEA | Excellent (>95%) | Very Low | High reactivity, rapid coupling, and low racemization.[1][4] | Higher cost compared to other reagents. |
| PyBOP/DIPEA | Excellent (>95%) | Low | High reactivity, no risk of N-terminal capping side reaction. | Byproducts can be more difficult to remove in solution-phase synthesis. |
Experimental Protocols
Detailed Methodology for Double Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reagents for N-terminal Boc group deprotection (e.g., Trifluoroacetic acid in DCM)
-
Reagents for ninhydrin (Kaiser) test (optional, for preceding primary amines)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 1 min).
-
-
N-terminal Boc Deprotection:
-
Treat the resin with 30% TFA in DCM for 1-2 minutes.
-
Drain the solution and treat again with 30% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3 x 1 min) and DMF (5 x 1 min).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF (2 x 2 min).
-
Wash the resin with DMF (5 x 1 min).
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat step 4 (First Coupling) in its entirety.
-
-
Washing and Capping (Optional):
-
After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
If there is any suspicion of incomplete coupling, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
-
Continuation of Synthesis:
-
Proceed with the deprotection of the Boc group of the newly added pipecolic acid residue for the coupling of the next amino acid.
-
Mandatory Visualization
References
Technical Support Center: Boc-Pip-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize deletion sequences and other side reactions when using Boc-Pip-OH (Boc-L-Pipecolic acid) in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound into peptide chains and offers systematic solutions to overcome them.
Issue 1: Presence of Deletion Sequences Corresponding to the Omission of Pip
Primary Cause: Incomplete coupling of the sterically hindered this compound residue.
Pipecolic acid, a proline analog with a six-membered ring, presents significant steric hindrance, which can impede the coupling reaction. This leads to unreacted N-terminal amines on the growing peptide chain, resulting in the deletion of the Pip residue in a portion of the final peptide products.
Solutions:
-
Optimize Coupling Reagents and Conditions: Standard coupling protocols may be insufficient for this compound. The use of more potent coupling reagents is highly recommended.[1]
-
Double Coupling: Perform the coupling reaction twice before proceeding to the next deprotection step. After the first coupling, wash the resin thoroughly and then repeat the entire coupling procedure with a fresh solution of the amino acid and coupling reagents.[1]
-
Extend Reaction Time: Increase the coupling reaction time to allow for the complete acylation of the N-terminal amine.
-
Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent.[2]
-
-
Capping: After the coupling step, "cap" any unreacted N-terminal amines with a highly reactive acetylating agent, such as acetic anhydride. This prevents the unreacted chains from participating in subsequent coupling steps, which simplifies the purification of the final peptide.[3]
Issue 2: Difficulty in Monitoring the Coupling Reaction
Primary Cause: The Kaiser (ninhydrin) test is not reliable for secondary amines like pipecolic acid.
The Kaiser test detects primary amines, which are absent at the N-terminus after the coupling of a secondary amine like Pip. A false negative result may lead the researcher to believe the coupling was successful when it was not.[4]
Solutions:
-
Use an Alternative Test: Employ a colorimetric test suitable for secondary amines.
Frequently Asked Questions (FAQs)
Q1: Why are deletion sequences common when using this compound?
A1: The primary reason is the steric hindrance presented by the six-membered ring of pipecolic acid, which is a proline analog.[5] This bulkiness can slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain on the solid support. If the coupling is not complete, the subsequent amino acid will be coupled to a chain that is missing the Pip residue, thus creating a deletion sequence.[1]
Q2: What are the most effective coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, uronium/aminium or phosphonium salt-based coupling reagents are generally more effective than carbodiimides. Reagents like HATU, HBTU, and PyBOP are highly recommended as they are known for their high coupling efficiency in such difficult cases.[1][6]
Q3: Can diketopiperazine formation occur with this compound and lead to deletion sequences?
A3: Yes, diketopiperazine (DKP) formation is a potential side reaction, particularly after the coupling of the second amino acid (in this case, if Pip is the N-terminal or second residue). The N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic dipeptide. This is more prevalent when proline or its analogs like pipecolic acid are in the first or second position.[7] This can be mistaken for a deletion sequence as the subsequent coupling would occur on a newly exposed hydroxyl group on the resin, leading to a peptide chain missing the first two amino acids. Using 2-chlorotrityl resin can help minimize this side reaction.
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Recommended Use |
| HBTU/HOBt/DIEA | 1:1:2 | Standard coupling for hindered amino acids.[1] |
| HATU/HOAt/DIEA | 1:1:2 | Highly recommended for very difficult couplings due to its high reactivity.[1][2] |
| PyBOP/HOBt/DIEA | 1:1:2 | An effective alternative to HBTU/HATU.[1] |
| DIC/HOBt | 1:1 | A carbodiimide-based method; may require longer reaction times or double coupling.[8] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[9]
-
Washing: Wash the resin thoroughly with DCM, then IPA, and finally DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes. Wash the resin with DMF.[1]
-
Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.[1]
-
-
Monitoring:
-
Take a small sample of resin beads and wash them thoroughly.
-
Perform an Isatin test to check for the presence of unreacted secondary amines.
-
If the test is positive (blue-green color), proceed with a second coupling (double coupling).
-
-
Washing: Once the coupling is complete (negative Isatin test), wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.
Protocol 2: Capping of Unreacted Amines
-
Resin Preparation: After the coupling of this compound and a subsequent DMF wash, suspend the resin in DMF.
-
Capping Solution: Prepare a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[4]
-
Washing: Wash the resin thoroughly with DMF, DCM, and IPA before proceeding to the deprotection of the this compound for the next coupling step.
Protocol 3: Isatin Test for Secondary Amines
-
Reagent Preparation:
-
Solution A: Dissolve 2 g of isatin in 60 mL of benzyl alcohol with stirring. Add 2.5 g of Boc-Phe-OH to the filtrate.[4]
-
-
Test Procedure:
-
Take a few beads of the washed peptide-resin and place them in a small test tube.
-
Add 2-3 drops of Solution A.
-
Heat the test tube to 100°C for 5 minutes.
-
A blue or blue-green color on the beads indicates the presence of an unreacted N-terminal secondary amine (incomplete coupling).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
Technical Support Center: Boc-Pip-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on Boc-Pip-OH coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect this compound coupling reactions?
Moisture can significantly compromise the efficiency of this compound coupling reactions through several mechanisms:
-
Hydrolysis of Activated Esters: The primary role of a coupling reagent is to activate the carboxylic acid of this compound, forming an active ester intermediate. This intermediate is highly susceptible to hydrolysis in the presence of water, reverting it back to the original carboxylic acid and rendering it unable to couple with the amine. This is a major cause of reduced yields and incomplete reactions[1].
-
Deactivation of Coupling Reagents: Certain coupling reagents, particularly carbodiimides like DCC and EDC, can be deactivated by moisture, reducing their ability to form the necessary active ester[2].
-
Side Reactions: The presence of water can lead to unwanted side reactions, further consuming reagents and complicating the purification of the desired peptide[1].
Q2: What are the signs of moisture contamination in my coupling reaction?
Common indicators of moisture-related issues include:
-
Low Yields: A significant decrease in the expected product yield is a primary symptom[3].
-
Incomplete Coupling: Analysis of the crude product (e.g., by HPLC or LC-MS) may show the presence of unreacted starting materials[3].
-
Formation of Byproducts: The appearance of unexpected peaks in your analytical data can indicate side reactions caused by moisture[3].
-
Inconsistent Results: If you observe variability in reaction outcomes between different experimental runs, it could be due to fluctuating levels of moisture contamination.
Q3: How can I minimize moisture in my this compound coupling reaction?
Proactive measures are essential to exclude moisture from your reaction:
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). It is best practice to use freshly opened bottles or to dry solvents using molecular sieves[3].
-
Proper Reagent Handling: Store hygroscopic reagents, including this compound and coupling agents, in desiccators. Allow reagents stored at low temperatures to warm to room temperature before opening to prevent condensation.
-
Inert Atmosphere: For particularly sensitive reactions, working under an inert atmosphere of nitrogen or argon can help to displace moisture from the reaction vessel[2].
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
Q4: Are there any coupling reagents that are more tolerant to moisture?
While no coupling reagent is completely immune to the effects of moisture, some are more robust than others. Onium salts like HBTU and HATU are generally considered highly efficient and can sometimes compensate for minor amounts of moisture due to their high reactivity. However, for optimal results, anhydrous conditions are always recommended[4][5]. There is also ongoing research into performing peptide couplings in aqueous media, but this requires specialized reagents and conditions and is not typical for standard laboratory procedures[6][7][8].
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound coupling reactions, with a focus on moisture-related problems.
Issue 1: Low or No Product Yield
| Potential Cause | Diagnostic Step | Recommended Solution |
| Moisture Contamination | Review your experimental setup and reagent handling procedures for potential sources of water. | - Use fresh, anhydrous solvents. - Dry solvents over molecular sieves. - Ensure all glassware is oven-dried. - Handle hygroscopic reagents in a glove box or under an inert atmosphere. |
| Inefficient Activation | Check the age and storage conditions of your coupling reagent. | - Use a fresh bottle of coupling reagent. - Consider switching to a more powerful activating agent like HATU or HBTU[4][5]. |
| Incomplete Reaction | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). | - Extend the reaction time. - Increase the reaction temperature, but be cautious of potential side reactions like racemization[9][10]. |
Issue 2: Incomplete Coupling (Presence of Starting Materials)
| Potential Cause | Diagnostic Step | Recommended Solution |
| Hydrolysis of Active Ester | This is a likely consequence of moisture. | Implement stringent anhydrous techniques as described above. |
| Insufficient Reagent Equivalents | Verify the stoichiometry of your reaction. | - Increase the equivalents of this compound and the coupling reagent. - Perform a "double coupling" by repeating the coupling step with fresh reagents[3]. |
| Steric Hindrance | This compound is a secondary amine, which can sometimes lead to slower reaction kinetics. | - Allow for a longer reaction time. - Use a more reactive coupling reagent. |
Data Presentation
Table 1: Impact of Moisture on Key Reaction Parameters
| Parameter | Impact of Moisture | Rationale |
| Yield | Decreases | Hydrolysis of the active ester intermediate prevents amide bond formation[1]. |
| Purity | Decreases | Formation of hydrolysis byproducts and other side reactions complicate purification[3]. |
| Reaction Time | May Increase (Effectively) | As the active species is consumed by water, the desired reaction slows down or stalls, requiring longer times or re-addition of reagents. |
| Reagent Consumption | Increases | More coupling reagent and activated amino acid are consumed by hydrolysis, necessitating the use of a larger excess. |
| Reproducibility | Decreases | Variable amounts of moisture lead to inconsistent results. |
Experimental Protocols
General Protocol for this compound Coupling (Moisture-Sensitive)
This protocol outlines a standard procedure for coupling this compound to an amine, with an emphasis on maintaining anhydrous conditions.
-
Preparation:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.
-
Use anhydrous DMF from a freshly opened bottle or that has been stored over 4Å molecular sieves.
-
Allow all solid reagents (this compound, coupling agent, amine salt) to equilibrate to room temperature in a desiccator before weighing.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon or nitrogen, add the amine (1.0 eq.).
-
Dissolve the amine in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.2 eq.) and the coupling reagent (e.g., HBTU, 1.2 eq.) in anhydrous DMF.
-
Add a suitable non-nucleophilic base (e.g., DIEA, 2.5 eq.) to the amine solution and stir for 5 minutes.
-
-
Coupling:
-
Transfer the solution of this compound and coupling reagent to the amine solution dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. kilobio.com [kilobio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. csbio.com [csbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This guide provides troubleshooting and frequently asked questions for researchers encountering challenges with capping unreacted amines, specifically after the coupling of N-Boc-L-pipecolinic acid (Boc-Pip-OH) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the capping step in solid-phase peptide synthesis (SPPS)?
A1: The primary goal of capping is to permanently block any free amino groups on the growing peptide chain that did not react during the coupling step.[1] This is typically achieved by acetylation with acetic anhydride.[1][2] By rendering these unreacted amines inert, capping prevents the formation of "deletion sequences" (peptides missing one or more amino acids), which are often difficult to separate from the desired final product, thus ensuring higher purity.[1][3][4]
Q2: Why is monitoring and capping especially important after coupling this compound?
A2: this compound, a derivative of pipecolinic acid, contains a cyclic secondary amine. Secondary amines are generally less reactive and can present greater steric hindrance compared to primary amines, potentially leading to lower coupling efficiencies.[5][6] Furthermore, standard monitoring methods for coupling completion, like the Kaiser test, are designed to detect primary amines and are not reliable for the secondary amine of a proline-like residue such as pipecolinic acid.[7] This makes it crucial to use an appropriate test and to cap any unreacted sites to prevent truncated sequences.
Q3: How can I determine if my this compound coupling reaction is incomplete?
A3: Since the Kaiser test is not suitable for detecting the unreacted N-terminal secondary amine after a successful Pip coupling, alternative colorimetric tests must be used. The recommended methods are the Chloranil test or the Isatin test, which are sensitive to secondary amines.[3][7]
-
Chloranil Test: Resin beads turning blue indicates the presence of unreacted secondary amine.[3]
-
Isatin Test: Blue beads after heating indicate an incomplete coupling reaction.[3]
Q4: What are the standard reagents used for capping?
A4: The most widely used capping agent is acetic anhydride, which acts as the acetylating agent.[1] It is almost always used in combination with a base, such as pyridine or N,N-Diisopropylethylamine (DIPEA), in a solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[1][4][8]
Q5: What should I do if my monitoring test is still positive after a standard capping procedure?
A5: If a Chloranil or Isatin test remains positive after capping, consider the following troubleshooting steps:
-
Reagent Quality: Capping solutions, especially acetic anhydride, are sensitive to moisture and should be prepared fresh before each use.[4]
-
Reaction Time: Ensure the capping reaction is agitated for a sufficient duration, typically 30 minutes at room temperature.[5][8][9]
-
Repeat the Capping Procedure: If the test is still positive, drain the resin and repeat the capping procedure with a freshly prepared solution.[3][8]
Troubleshooting Guide
Incomplete coupling is a common issue in SPPS. The following guide provides a systematic approach to addressing this problem.
Issue: Positive Monitoring Test After Coupling
A positive Chloranil or Isatin test indicates that unreacted secondary amines are present on the resin following the this compound coupling step.
Immediate Actions:
-
Recouple: The most direct solution is to perform a second coupling reaction.[3][4][5] Drain the reaction vessel and repeat the coupling step with a fresh preparation of activated this compound.
-
Modify Coupling Conditions: If the test remains positive after a second coupling, peptide aggregation or steric hindrance might be the cause.[3][6] Consider switching to a more potent coupling reagent (e.g., HATU, HCTU) or changing the solvent to one known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[3]
-
Proceed to Capping: If recoupling is unsuccessful or if only a small amount of unreacted amine is detected, it is essential to cap the remaining sites to prevent the formation of deletion byproducts in subsequent steps.[3][4][5]
Quantitative Data Summary
The following tables summarize common reagent concentrations and monitoring tests used during the capping process.
Table 1: Common Reagents for Capping Unreacted Amines
| Reagent | Equivalents (relative to resin substitution) | Purpose | Reference(s) |
|---|---|---|---|
| Acetic Anhydride (Ac₂O) | 3 - 50 | Acetylating agent that permanently blocks the free amine. | [4][8][9] |
| Pyridine or DIPEA | 2 - 50 | Acts as a base to facilitate the acetylation reaction. | [4][8][9] |
| DMF or DCM | N/A | Solvent for the reaction. |[4][8] |
Table 2: Monitoring Tests for Coupling Completion
| Test | Target Amine | Positive Result | Negative Result | Notes | Reference(s) |
|---|---|---|---|---|---|
| Kaiser Test | Primary | Dark blue beads/solution | Colorless/Yellow beads | Not reliable for secondary amines like N-terminal proline or pipecolinic acid. | [3][4][7] |
| Chloranil Test | Secondary | Blue beads | Colorless/Yellow beads | Recommended for monitoring coupling to secondary amines. | [3] |
| Isatin Test | Secondary | Blue beads | Colorless/Yellow beads | An effective alternative for monitoring coupling to secondary amines. |[3] |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol is used to block unreacted amines on the peptide-resin after an incomplete coupling reaction.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (Ac₂O)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Washing: Following the amino acid coupling step, thoroughly wash the peptide-resin with DMF (3-5 times) to remove excess reagents and byproducts.[1][8]
-
Prepare Capping Solution: Prepare the capping solution fresh. A common mixture is acetic anhydride and pyridine in DMF. For example, a solution can be made with 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the resin substitution.[3][8] Another common preparation is a 3:2 ratio of acetic anhydride to pyridine.[9]
-
Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution within the reaction vessel.[1]
-
Agitation: Gently agitate the mixture at room temperature for 30 minutes.[8][9]
-
Post-Capping Wash: After the reaction is complete, drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual capping reagents and byproducts.[1][8]
-
Confirmation (Optional): Perform a Chloranil or Isatin test to confirm that all amines have been successfully capped. If the test is positive, repeat the capping procedure.[3][8]
Protocol 2: Chloranil Test for Secondary Amines
Procedure:
-
Place a small sample of resin (1-5 mg) in a small test tube.
-
Add 1 drop of Reagent A (2% acetaldehyde in DMF).
-
Add 1 drop of Reagent B (2% p-chloranil in DMF).
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. If the beads are blue, secondary amine is present, indicating an incomplete coupling.[3]
Protocol 3: Isatin Test for Secondary Amines
Procedure:
-
Place a small sample of resin (4-5 mg) in a small test tube.
-
Prepare the isatin solution: Add 2 g of isatin to 60 mL of benzyl alcohol, stir for 2 hours, filter, and then dissolve 2.5 g of Boc-Phe-OH in the filtrate.[3]
-
Add 2 to 3 drops of the isatin solution to the resin sample.
-
Heat the test tube at 100 °C for 5 minutes.
-
If the beads turn blue, the coupling reaction is incomplete.[3]
References
Validation & Comparative
A Comparative Guide to Boc-Pip-OH vs. Fmoc-Pip-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like hydroxypiperidine carboxylic acid (Pip-OH) is a key strategy for designing novel peptides with enhanced structural and functional properties. The choice of protecting group for these building blocks is critical for the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of tert-butyloxycarbonyl (Boc) protected Pip-OH (Boc-Pip-OH) and 9-fluorenylmethoxycarbonyl (Fmoc) protected Pip-OH (Fmoc-Pip-OH) in terms of their efficiency and handling in peptide synthesis.
The fundamental difference between Boc and Fmoc strategies lies in their orthogonal deprotection schemes. Boc groups are acid-labile, typically removed by trifluoroacetic acid (TFA), while Fmoc groups are base-labile, commonly cleaved by piperidine.[1][] This core distinction dictates the overall synthetic strategy, including the choice of resin, side-chain protecting groups, and final cleavage conditions.
Head-to-Head Comparison: this compound vs. Fmoc-Pip-OH
| Feature | This compound | Fmoc-Pip-OH |
| Deprotection Conditions | Harsh (e.g., 50% TFA in DCM) | Mild (e.g., 20% piperidine in DMF) |
| Orthogonality | Quasi-orthogonal with benzyl-based side-chain protection | Fully orthogonal with tert-butyl-based side-chain protection[] |
| Compatibility with Sensitive Residues | Less suitable for peptides with acid-sensitive modifications | Highly compatible with post-translational modifications like phosphorylation and glycosylation |
| Aggregation Issues | May be advantageous for hydrophobic sequences prone to aggregation[3] | More prone to aggregation in some cases |
| Final Cleavage | Harsh (e.g., HF, TFMSA)[1] | Mild (e.g., TFA cocktail) |
| Automation | Less common in modern automated synthesizers | Standard for automated SPPS |
| Cost | Boc-amino acids are generally less expensive | Fmoc-amino acids can be more expensive[] |
Experimental Protocols
Detailed experimental protocols for the incorporation of this compound and Fmoc-Pip-OH are outlined below. These protocols are based on standard solid-phase peptide synthesis procedures.
This compound Incorporation Protocol
This protocol assumes the use of a Merrifield or PAM resin and a standard Boc-SPPS workflow.
1. Deprotection:
-
Treat the resin-bound peptide with a solution of 50% TFA in dichloromethane (DCM) for 5 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally N,N-dimethylformamide (DMF) (3x).
2. Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 5 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3x).
3. Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) and a coupling agent such as HATU (3.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated this compound solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
Wash the resin with DMF (3x) and DCM (3x).
Fmoc-Pip-OH Incorporation Protocol
This protocol assumes the use of a Rink Amide or Wang resin and a standard Fmoc-SPPS workflow.
1. Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
2. Coupling:
-
In a separate vessel, dissolve Fmoc-Pip-OH (3 equivalents relative to resin substitution), HOBt (3 equivalents), and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated Fmoc-Pip-OH solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
Wash the resin with DMF (3x) and DCM (3x).
Logical Workflow for SPPS Cycle
The following diagrams illustrate the general workflows for incorporating an amino acid using the Boc and Fmoc strategies.
Signaling Pathways in Deprotection
The chemical mechanisms of Boc and Fmoc deprotection are distinct and are illustrated below.
Conclusion
The choice between this compound and Fmoc-Pip-OH for peptide synthesis is highly dependent on the specific requirements of the target peptide.
Fmoc-Pip-OH is generally the preferred choice for modern peptide synthesis due to the milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and are well-suited for automated synthesis.[][3] The full orthogonality of the Fmoc/tBu strategy simplifies the synthesis of complex peptides.[]
This compound , while involving harsher acidic conditions for deprotection and final cleavage, can be advantageous for the synthesis of peptides that are prone to aggregation.[3] The Boc strategy has a long history of success and may be a more cost-effective option in some cases.
Ultimately, the decision should be based on a careful evaluation of the target peptide's sequence, the presence of any sensitive moieties, and the available synthetic instrumentation. For most applications, particularly those involving complex or modified peptides, the Fmoc strategy offers greater flexibility and milder conditions, making Fmoc-Pip-OH the more versatile building block.
References
A Head-to-Head Battle: HATU vs. HCTU for the Coupling of Sterically Hindered Boc-Pip-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex molecules, the choice of coupling reagent is paramount to success. This is particularly true when dealing with sterically hindered amino acids, such as N-Boc-L-pipecolic acid (Boc-Pip-OH), where inefficient coupling can lead to low yields, epimerization, and purification challenges. This guide provides an in-depth comparison of two popular uronium-based coupling reagents, HATU and HCTU, for the challenging task of coupling this compound, supported by available experimental data and detailed protocols.
The inherent steric bulk of this compound, a cyclic secondary amine, presents a significant hurdle in amide bond formation. The selection of a highly efficient coupling reagent is therefore critical to drive the reaction to completion while minimizing side products. Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used activators, but their performance can vary significantly in demanding synthetic scenarios.
Executive Summary: HATU Takes the Lead in Challenging Couplings
While direct comparative data for the coupling of this compound is limited, evidence from studies on other sterically demanding and challenging peptide syntheses consistently points to the superiority of HATU. In a key study on aza-peptide synthesis, a notoriously difficult coupling, HATU demonstrated nearly complete conversion, whereas HCTU resulted in an incomplete reaction with significantly lower yields[1]. This suggests that for sterically hindered substrates like this compound, HATU is the more robust and reliable choice to ensure high acylation efficiency.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the key performance parameters of HATU and HCTU, drawing from available data on challenging peptide couplings.
| Parameter | HATU | HCTU | Key Observations & References |
| Acylation Yield (Difficult Couplings) | ~100% | ~55% | In the synthesis of aza-peptides, HATU showed significantly higher acylation yields compared to HCTU.[1] |
| Reaction Half-life (Aza-Peptide Synthesis) | 40 min | 40 min | Both reagents exhibit similar reaction kinetics in this specific challenging coupling.[1] |
| Crude Purity (Model Peptides) | High (e.g., 83.63% - 91.23%) | High (e.g., 79.86% - 92.11%) | For standard and moderately difficult peptide syntheses, both reagents can produce high-purity crude products.[2] |
| Epimerization | Low | Low | Both HATU and HCTU are known to suppress racemization effectively compared to older coupling reagents.[2] |
Mechanism of Action: Understanding the Reactivity Difference
The superior performance of HATU in sterically hindered couplings can be attributed to the nature of its active ester intermediate. HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt), while HCTU is the 6-chloro derivative of HOBt (1-hydroxybenzotriazole). The OAt-ester formed by HATU is more reactive than the 6-Cl-OBt ester generated by HCTU. This heightened reactivity is crucial for overcoming the steric hindrance presented by bulky substrates like this compound.
Caption: Comparative activation pathways of this compound using HATU and HCTU.
Experimental Protocols
Below are detailed, generalized protocols for the coupling of this compound using HATU and HCTU in solid-phase peptide synthesis (SPPS). It is important to note that optimization of reagent equivalents, reaction times, and temperature may be necessary for specific applications.
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Resin-bound amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution (e.g., 20% piperidine in DMF for Fmoc chemistry, or TFA-based for Boc chemistry)
-
Washing solvents (DMF, DCM, isopropanol)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
N-terminal Deprotection: Perform the standard deprotection protocol for your chosen chemistry (e.g., piperidine for Fmoc, TFA for Boc).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual deprotection reagents and byproducts.
-
Neutralization (for Boc chemistry): If using Boc-SPPS, neutralize the resin with a 5-10% solution of DIPEA in DMF (2x 2 minutes). Wash again with DMF (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2.0 - 4.0 equivalents relative to resin loading) and HATU (1.9 - 3.9 equivalents) in DMF.
-
Add DIPEA (4.0 - 8.0 equivalents) to the solution and vortex briefly for pre-activation (1-2 minutes).
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Given the steric hindrance of this compound, a longer coupling time is recommended.
-
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or a chloranil test for secondary amines). A negative test indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with a solvent suitable for the next step or for drying.
Caption: Experimental workflow for HATU-mediated coupling of this compound.
Protocol 2: Coupling of this compound using HCTU
While HATU is generally recommended, HCTU can be a more cost-effective option for less demanding couplings. For a sterically hindered amino acid like this compound, extended reaction times and careful monitoring are crucial.
Materials:
-
Same as for the HATU protocol, with HCTU replacing HATU.
Procedure:
-
Resin Preparation, N-terminal Deprotection, and Washing: Follow steps 1-4 of the HATU protocol.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2.0 - 4.0 equivalents) and HCTU (1.9 - 3.9 equivalents) in DMF.
-
Add DIPEA (4.0 - 8.0 equivalents) to the solution.
-
Immediately add the solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-6 hours. A longer reaction time compared to HATU is advisable.
-
-
Monitoring and Washing: Follow steps 6 and 7 of the HATU protocol. Due to the lower reactivity of HCTU with this substrate, the likelihood of needing a second coupling is higher.
Conclusion: Making the Right Choice for Your Synthesis
For the successful coupling of the sterically hindered this compound, the experimental evidence strongly favors the use of HATU . Its superior activating ability, derived from the formation of a highly reactive OAt-ester, translates to higher coupling efficiencies and a greater probability of driving the reaction to completion. This is particularly critical in the synthesis of long or complex peptides where incomplete couplings can lead to challenging purification steps and lower overall yields.
While HCTU is a highly effective and more economical coupling reagent for many standard applications, its performance may be compromised when faced with the significant steric challenge of this compound. Researchers opting for HCTU should be prepared for potentially longer reaction times and the necessity of double coupling to achieve satisfactory results.
Ultimately, the choice of coupling reagent will depend on the specific requirements of the synthesis, including the complexity of the target molecule, budget constraints, and the desired level of purity. However, for maximizing the chances of success in the challenging coupling of this compound, HATU stands out as the more powerful and reliable tool in the synthetic chemist's arsenal.
References
A Comparative Guide to the Synthesis of Peptides Containing Piperidinic Acid: Boc-Pip-OH vs. Fmoc-Pip-OH
For researchers, scientists, and professionals in drug development, the incorporation of non-standard amino acids such as piperidinic acid (Pip) into peptides is a critical strategy for designing novel therapeutics with enhanced structural and functional properties. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the incorporation of piperidinic acid derivatives, Boc-Pip-OH and Fmoc-Pip-OH, presents distinct advantages and challenges. This guide provides an objective comparison of these two approaches, supported by available data and detailed experimental protocols, to aid in the selection of the optimal synthetic strategy.
Executive Summary
The selection between this compound and Fmoc-Pip-OH for the synthesis of peptides containing piperidinic acid hinges on the propensity of the Fmoc-protected amino acid to undergo a significant side reaction: diketopiperazine (DKP) formation. The basic conditions used for Fmoc deprotection can lead to the cyclization of the N-terminal dipeptide, resulting in chain termination and reduced yield of the desired peptide. This is particularly problematic when piperidinic acid, a secondary amino acid, is the C-terminal residue or the penultimate residue in the sequence. In contrast, the acidic deprotection conditions of the Boc strategy largely suppress this side reaction, making This compound a generally more robust and reliable choice for the synthesis of piperidinic acid-containing peptides.
While the Fmoc strategy offers milder overall cleavage conditions and is more amenable to automation for standard peptides, its application to piperidinic acid-containing sequences requires careful consideration and optimization to mitigate diketopiperazine formation.
Data Presentation: Performance Comparison
Table 1: Qualitative and Semi-Quantitative Comparison of this compound and Fmoc-Pip-OH in SPPS
| Parameter | This compound | Fmoc-Pip-OH | Supporting Evidence/Rationale |
| Coupling Efficiency | Generally high, dependent on coupling reagents. | Can be high, but steric hindrance of the cyclic structure may require more potent coupling reagents like HATU or HBTU.[] | Standard coupling protocols are generally effective for Boc-amino acids.[2] The bulky nature of the Fmoc group combined with the cyclic side chain can present steric challenges. |
| Diketopiperazine (DKP) Formation | Low to negligible. | High risk, especially when Pip is the C-terminal or penultimate residue.[3][4] | Acidic deprotection in Boc-SPPS keeps the N-terminal amine protonated, preventing intramolecular cyclization.[5] Basic deprotection in Fmoc-SPPS facilitates the nucleophilic attack of the free N-terminal amine on the ester linkage to the resin.[6] |
| Overall Yield | Generally higher due to the absence of significant DKP formation. | Can be significantly reduced due to peptide chain termination by DKP formation.[3] | The loss of peptide chains to DKP formation directly impacts the final yield. |
| Purity of Crude Peptide | Generally higher, with fewer deletion sequences related to DKP formation. | Can be lower, with the presence of truncated peptides and DKP byproducts complicating purification. | DKP formation leads to a heterogeneous mixture of the desired peptide and byproducts. |
| Synthetic Strategy Complexity | Standard Boc-SPPS protocols are generally applicable. | Requires specialized strategies to minimize DKP formation, such as the use of 2-chlorotrityl resin or modified deprotection cocktails.[3][7] | The need to actively suppress a major side reaction adds complexity to the synthesis planning and execution. |
| Cleavage Conditions | Harsher (e.g., HF, TFMSA), requiring specialized equipment. | Milder (e.g., TFA), more compatible with sensitive modifications.[8] | A general characteristic of the two strategies, independent of the specific amino acid. |
Experimental Protocols
Boc-SPPS Protocol for Incorporation of this compound
This protocol outlines a standard manual Boc-SPPS procedure for coupling this compound onto a growing peptide chain attached to a resin (e.g., Merrifield or PAM resin).
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the resin and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3 times), isopropanol (1 time), and DCM (3 times).
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate a 3-4 fold molar excess of this compound with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in N,N-dimethylformamide (DMF) for 2-5 minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Proceed to the next deprotection and coupling cycle.
Optimized Fmoc-SPPS Protocol for Incorporation of Fmoc-Pip-OH
This protocol incorporates strategies to minimize diketopiperazine formation when using Fmoc-Pip-OH. The use of a sterically hindered resin like 2-chlorotrityl chloride is highly recommended, especially if Pip is the C-terminal amino acid.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Loading of the First Amino Acid (if Pip is C-terminal):
-
Dissolve Fmoc-Pip-OH (1.5-2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining reactive sites on the resin, add a small amount of methanol and agitate for 15-30 minutes.
-
Wash the resin with DCM (3 times) and DMF (3 times).
-
-
Fmoc Deprotection (Optimized for DKP Suppression):
-
Treat the resin with a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP for 10-15 minutes.[3][4]
-
Alternative: Use a standard 20% piperidine in DMF solution, but minimize the deprotection time and ensure immediate coupling of the next amino acid.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of the Next Amino Acid:
-
In a separate vessel, pre-activate a 3-4 fold molar excess of the next Fmoc-amino acid with a potent coupling reagent (e.g., HATU or HCTU) and DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin immediately after washing.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Proceed to the next deprotection and coupling cycle.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
dot
Caption: Boc-SPPS workflow for incorporating this compound.
Caption: Mechanism of diketopiperazine formation in Fmoc-SPPS.
Conclusion
The synthesis of peptides containing piperidinic acid presents a choice between the robustness of the Boc strategy and the milder cleavage conditions of the Fmoc strategy. The primary determinant in this decision is the high risk of diketopiperazine formation associated with Fmoc-Pip-OH, which can significantly impact yield and purity. The acidic deprotection steps inherent to the Boc-SPPS workflow effectively circumvent this side reaction, positioning this compound as the more reliable and often preferred building block for incorporating piperidinic acid into peptide sequences.
For researchers committed to an Fmoc-based synthesis, careful planning and the implementation of optimized protocols, including the use of sterically hindered resins and alternative deprotection reagents, are essential to achieve satisfactory results. Ultimately, the choice of strategy should be guided by the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure and expertise.
References
- 2. peptide.com [peptide.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Boc vs. Fmoc: A Comparative Guide for the Synthesis of Challenging Peptide Sequences
In the realm of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups is a critical decision that can significantly impact the yield and purity of the final product, especially when dealing with difficult sequences. While Fmoc chemistry has become the more prevalent method due to its milder deprotection conditions and ease of automation, Boc chemistry retains significant advantages for specific, challenging peptide sequences. This guide provides an objective comparison of the two strategies, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Key Advantages of Boc Protection for Specific Sequences
Boc chemistry often proves superior for sequences prone to aggregation, such as hydrophobic peptides and those with a tendency to form β-sheet structures.[][2] The primary advantage lies in the deprotection step. The use of a moderately strong acid, typically trifluoroacetic acid (TFA), to remove the Boc group protonates the newly exposed N-terminal amine. This positive charge disrupts the intermolecular hydrogen bonding that leads to peptide chain aggregation, thereby improving solvation and the accessibility of the N-terminus for the next coupling step.[2] This can lead to higher yields and purity for these "difficult sequences".[2] In contrast, the basic conditions used for Fmoc deprotection leave the N-terminus neutral, making it more susceptible to aggregation.[3]
Furthermore, Boc-SPPS is less prone to certain side reactions that can plague Fmoc synthesis. Aspartimide formation, a base-catalyzed side reaction that can lead to a mixture of byproducts, is a significant issue in Fmoc chemistry, particularly for sequences containing Asp-Gly or Asp-Ser motifs.[4] While strategies exist to mitigate this in Fmoc-SPPS, the acidic conditions of Boc-SPPS inherently avoid this problem.[4]
Quantitative Comparison for a Difficult Sequence: Amyloid-β (Aβ) Peptides
| Synthesis Strategy | Peptide Sequence | Crude Yield | Crude Purity | Reference |
| Standard Fmoc/tBu SPPS | Aβ1-42 | 33% | Not Reported | [5] |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ1-42 | 57% | Not Reported | [5] |
| Microwave-assisted Fmoc/tBu SPPS | Aβ1-42 | 87% | 67% | [6] |
Note: This table compiles data from different studies and is intended to be illustrative of the challenges and outcomes of synthesizing a difficult peptide, rather than a direct, controlled comparison of Boc vs. Fmoc.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and the overall experimental process, the following diagrams have been generated.
Experimental Protocols
The following are representative protocols for the manual synthesis of a hypothetical hydrophobic peptide (e.g., H-Val-Ile-Val-Ile-Gly-OH) using both Boc and Fmoc chemistries.
Boc-SPPS Protocol
-
Resin Preparation: Swell Merrifield resin (1g, 1 mmol/g) in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve Boc-Gly-OH (3 mmol) in a mixture of DCM and dimethylformamide (DMF).
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 mmol) and 4-dimethylaminopyridine (DMAP) (0.3 mmol).
-
Add the activation mixture to the resin and shake for 4 hours.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Subsequent Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (3 mmol) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 mmol) in DMF.
-
Add DIEA (6 mmol) to the mixture.
-
Add the activated amino acid to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Cleavage:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) with anisole as a scavenger at 0°C for 1 hour.
-
Evaporate the HF and precipitate the peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS Protocol
-
Resin Preparation: Swell Wang resin (1g, 1 mmol/g) in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Gly-OH (3 mmol) in DMF.
-
Add DIC (3 mmol) and DMAP (0.3 mmol).
-
Add the activation mixture to the resin and shake for 4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 mmol) and HBTU (3 mmol) in DMF.
-
Add DIEA (6 mmol) to the mixture.
-
Add the activated amino acid to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 3-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours.
-
Filter the resin and precipitate the peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Conclusion
While Fmoc chemistry is the workhorse of modern peptide synthesis, Boc chemistry remains a powerful and often superior alternative for the synthesis of specific "difficult" sequences.[7] For hydrophobic peptides and those prone to aggregation, the acidic deprotection step in Boc-SPPS can significantly improve synthesis outcomes by minimizing interchain interactions.[2] Additionally, the avoidance of basic conditions in Boc-SPPS circumvents side reactions like aspartimide formation. The choice of protection strategy should therefore be a careful consideration based on the specific properties of the target peptide sequence. For routine synthesis of non-problematic sequences, the convenience and milder conditions of Fmoc-SPPS are often preferred. However, for challenging sequences where aggregation and side reactions are a major concern, the robustness of Boc chemistry provides a valuable tool in the peptide chemist's arsenal.
References
A Researcher's Guide to Coupling Reagents for Boc-Pip-OH Amide Bond Formation
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is a critical parameter that dictates reaction efficiency, product purity, and the suppression of side reactions. This guide provides an objective comparison of common coupling reagents for the acylation of amines with N-Boc-piperidine-4-carboxylic acid (Boc-Pip-OH), a frequently utilized building block in medicinal chemistry.
This comparison focuses on two widely used classes of coupling reagents: uronium/aminium salts, represented by HATU, and carbodiimides, represented by EDC in combination with additives. The performance of these reagents is evaluated based on reaction yield, purity, and the conditions required for successful amide bond formation.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent can significantly impact the outcome of the reaction, particularly when dealing with sterically hindered substrates or challenging coupling partners. Uronium salts like HATU are generally considered more reactive and efficient than carbodiimide-based methods, often resulting in higher yields and shorter reaction times.[1][2]
| Coupling Reagent | Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Purity |
| HATU | Primary/Secondary Amines | DIPEA | DMF/DCM | 2-16 h | Typically >90% | High |
| EDC/HOBt/DMAP | Aniline Derivative | DMAP | CH₃CN | 18 h | 94% | High |
Table 1: Comparison of HATU and EDC-based coupling methods for this compound. The data for HATU is representative of its high efficiency for similar couplings[3], while the EDC data is from a specific reported synthesis of an amide derivative of Boc-piperidine carboxylic acid[4].
Mechanism of Action and Key Differences
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt that activates a carboxylic acid to form a highly reactive OAt-active ester.[5] The presence of the 7-azabenzotriazole (HOAt) moiety accelerates the coupling reaction and minimizes the risk of racemization, making HATU particularly effective for sterically hindered amino acids and amines.[1][2]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a reactive O-acylisourea intermediate.[6] This intermediate is susceptible to racemization and side reactions. To improve efficiency and suppress racemization, EDC is almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2][7] HOBt intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine.[6]
Experimental Workflow
The general workflow for the amide coupling of this compound involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine. The choice of reagent dictates the specific activation strategy and reaction conditions.
Detailed Experimental Protocols
The following protocols provide representative procedures for coupling this compound with an amine using HATU and EDC.
Protocol 1: HATU-Mediated Coupling
This protocol is a general procedure for the efficient coupling of this compound using HATU, known for its high reactivity and suitability for a broad range of amines.[3][5]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 5-10 minutes to allow for the pre-activation and formation of the HOAt ester.
-
Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol is based on a reported procedure demonstrating the effective use of EDC with a catalytic amount of HOBt and a full equivalent of DMAP for the coupling of Boc-piperidine-4-carboxylic acid.[4]
Materials:
-
This compound (1.2 eq)
-
Amine (e.g., an aniline derivative) (1.0 eq)
-
EDC·HCl (1.0 eq)
-
HOBt (0.1 eq)
-
4-Dimethylaminopyridine (DMAP) (1.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, combine the amine (1.0 eq), this compound (1.2 eq), EDC·HCl (1.0 eq), DMAP (1.0 eq), and HOBt (0.1 eq).
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature (approx. 23 °C) for 18 hours.
-
Monitor the reaction for completion using TLC.
-
Work-up: Upon completion, the reaction mixture can be concentrated and subjected to an aqueous work-up. The water-soluble EDC-urea byproduct and other reagents can be removed by washing with acidic and basic solutions.[3]
-
Purification: The crude product is purified by silica gel chromatography to yield the final amide.
Conclusion and Recommendations
For the coupling of this compound, both HATU and EDC/HOBt are viable reagents.
-
HATU is recommended for reactions requiring high efficiency, rapid conversion, and for coupling with sterically hindered or poorly nucleophilic amines.[1][8] Its superior performance often justifies its higher cost in complex syntheses where yield is paramount.
-
EDC/HOBt represents a more cost-effective option that provides excellent yields, especially when optimized with additives like DMAP.[4] The water-solubility of its urea byproduct simplifies purification, making it a robust choice for routine and large-scale amide synthesis.[2][6]
The ultimate choice of reagent will depend on the specific amine substrate, project budget, and the desired balance between reaction speed and reagent cost.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Purity Validation: Mass Spectrometry and Its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. Impurities, which can include truncated or deletion sequences and byproducts from chemical synthesis, can significantly impact the results of biological assays and preclinical studies.[1][2][3] This guide provides an objective comparison of mass spectrometry-based methods for peptide purity validation against other common analytical techniques, supported by experimental protocols and data.
The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prevalent and powerful technique for assessing peptide purity.[1] It synergistically combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the precise mass determination of mass spectrometry.[1][4] This dual approach allows for both the quantification of the target peptide relative to impurities and the definitive identification of these components by their molecular weight.[1][5]
How LC-MS Works
In an LC-MS workflow, the peptide sample is first injected into an HPLC system.[1] The HPLC component separates the various components of the mixture based on their physicochemical properties, such as hydrophobicity, as they pass through a chromatographic column.[1] As each separated component elutes from the column, it is introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating a mass spectrum for each eluting peak.[1][6]
The resulting data includes a chromatogram, which displays peaks corresponding to the different components of the sample, and a mass spectrum for each peak. The purity of the peptide is typically determined by calculating the area of the target peptide's peak as a percentage of the total peak area in the chromatogram.[1] The mass spectrum confirms that the main peak corresponds to the target peptide's expected molecular weight and helps in identifying the nature of any impurities.[4]
Alternative and Complementary Techniques for Peptide Purity Analysis
While LC-MS is a comprehensive technique, other methods are also employed for peptide purity analysis, each with its own strengths and limitations. These can be used as standalone methods or in conjunction with LC-MS for more thorough characterization.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a cornerstone of peptide purity analysis and can be used independently of a mass spectrometer.[5][7] By monitoring the column eluent with an ultraviolet (UV) detector, typically at a wavelength of 210-220 nm where the peptide bond absorbs light, a chromatogram is produced that allows for the quantification of purity.[8] HPLC is highly reproducible and precise, making it ideal for quantitative analysis.[1] However, it cannot confirm the identity of the peaks by molecular weight, which is a significant drawback compared to LC-MS.[1]
-
Amino Acid Analysis (AAA): This technique involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[2][9] AAA provides an accurate determination of the peptide's amino acid composition and can be used to calculate the total peptide content.[9] However, it does not provide information about the sequence or the presence of impurities with the same amino acid composition but a different sequence.[9]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge and size in a capillary filled with an electrolyte. It offers very high separation efficiency and requires only a small amount of sample. CE can be a powerful tool for resolving impurities that are difficult to separate by HPLC.
-
Gas Chromatography–Isotope Dilution Infrared Spectrometry (GC–IDIR): A newer and less common technique, GC-IDIR has been proposed as a primary method for peptide purity analysis.[10] It combines gas chromatography for separation with isotope dilution and infrared spectroscopy for detection and quantification.[10] Studies have shown its potential to provide accurate and precise results comparable to isotope dilution mass spectrometry.[10]
Comparative Analysis of Peptide Purity Validation Methods
The choice of method for peptide purity analysis depends on the specific requirements of the research, including the desired level of characterization, sample availability, and budget. The following table summarizes the key performance characteristics of the discussed techniques.
| Feature | LC-MS | HPLC-UV | Amino Acid Analysis (AAA) | Capillary Electrophoresis (CE) | GC-IDIR |
| Primary Measurement | Mass-to-charge ratio & UV absorbance | UV absorbance | Amino acid composition | Electrophoretic mobility | Infrared absorbance |
| Purity Determination | Quantitative (peak area) & Qualitative (mass) | Quantitative (peak area) | Indirectly from composition | Quantitative (peak area) | Quantitative |
| Impurity Identification | Yes (by mass) | No | No | No | Limited |
| Sensitivity | High | Moderate to High | Moderate | High | Moderate |
| Throughput | Moderate | High | Low | High | Low |
| Cost | High | Moderate | Moderate | Moderate | High (less common) |
| Key Advantage | Provides both purity and identity | High precision and reproducibility for quantification | Accurate composition determination | High separation efficiency | High accuracy and precision |
Experimental Protocols
Peptide Purity Analysis by LC-MS
Objective: To determine the purity of a synthetic peptide and identify the molecular weights of the target peptide and any impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Orbitrap, Q-TOF) with an electrospray ionization (ESI) source[6]
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of 1 mg/mL.
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% formic acid in water; 5% Solvent B: 0.1% formic acid in acetonitrile).
-
Inject 5-10 µL of the sample.
-
Elute the peptides using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 30 minutes) at a constant flow rate.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 200-2000 m/z).
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram to calculate the relative purity of the target peptide.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight of the target peptide.
-
Analyze the mass spectra of minor peaks to identify the molecular weights of impurities.
-
Peptide Purity Analysis by HPLC-UV
Objective: To quantify the purity of a synthetic peptide based on UV absorbance.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare the sample as described for LC-MS.
-
Chromatographic Separation: Perform the chromatographic separation as described for LC-MS.
-
UV Detection: Monitor the column eluent at a wavelength of 214 nm.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity as the percentage of the area of the target peptide peak relative to the total area of all peaks.
Visualizing the Workflow
Caption: Workflow for peptide purity validation using LC-MS.
References
- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. puritychems.com [puritychems.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. apexpeptidesupply.com [apexpeptidesupply.com]
- 6. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to the Stability of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug development. Its widespread use stems from its predictable stability and the mild conditions required for its removal. This guide provides a comprehensive comparison of the Boc group's stability under various chemical environments, supported by experimental data and detailed protocols to assist researchers in designing robust synthetic strategies.
Orthogonality: The Key to Strategic Synthesis
The effectiveness of a protecting group is defined by its ability to be selectively removed in the presence of other protecting groups, a concept known as orthogonality. The Boc group is a quintessential acid-labile protecting group, stable under basic and many reductive conditions. This characteristic allows for its use in concert with other protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group, enabling the sequential manipulation of different functional groups within a molecule.[1][2]
Comparative Stability of Amine Protecting Groups
The choice of an amine protecting group is a critical decision in the design of a synthetic route. The stability of the Boc group compared to other common amine protecting groups under various conditions is summarized below.
| Condition | Reagent/Catalyst | Boc Stability | Cbz Stability | Fmoc Stability |
| Acidic | Trifluoroacetic acid (TFA), HCl | Labile[3][4] | Stable (mild acid), Labile (strong acid, e.g., HBr)[2] | Stable[5] |
| Basic | Piperidine, NaOH | Generally Stable[6][7] | Stable[2] | Labile[1] |
| Reductive (Hydrogenolysis) | H₂, Pd/C | Stable[7][8] | Labile[2] | Quasi-stable (can be cleaved)[5] |
| Reductive (Dissolving Metal) | Na, liquid NH₃ | Labile | Labile | Stable |
| Nucleophiles | RLi, RMgX, Enolates | Generally Stable[6] | Stable | Stable |
| Oxidative | KMnO₄, OsO₄ | Generally Stable[6] | Stable | Stable |
| Lewis Acids | AlCl₃, Sn(OTf)₂ | Labile[4][9] | Stable | Stable |
Experimental Protocols
Boc Protection of an Amine
This protocol describes a general procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)
-
Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of water and an organic solvent)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base to the solution.
-
Add Boc₂O to the reaction mixture portion-wise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the Boc-protected amine.
Boc Deprotection using Trifluoroacetic Acid (TFA)
This is the most common method for the removal of the Boc group.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., anisole, thioanisole, or triisopropylsilane) to trap the liberated tert-butyl cation.[4]
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add TFA to the solution (typically 20-50% v/v). If the substrate contains sensitive functional groups, a scavenger can be added.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Stability in Specific Reaction Conditions
The Boc group's stability extends to a variety of common synthetic transformations, making it a versatile protecting group.
Catalytic Hydrogenation
The Boc group is stable under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), which are used to cleave Cbz and benzyl groups.[8] This orthogonality is frequently exploited in complex syntheses.
Organometallic Reactions
The Boc group is generally stable to organometallic reagents such as Grignard reagents (RMgX) and organolithiums (RLi).[6] However, its stability can be compromised in the presence of strong Lewis acidic organometallic reagents or under harsh reaction conditions. Some studies have shown that directed lithiation can occur on substrates containing a Boc group, but this is highly substrate-dependent.[10]
Basic Hydrolysis
The Boc group is resistant to basic hydrolysis conditions that would typically cleave esters.[11] This stability is attributed to the steric hindrance of the tert-butyl group and the electronic nature of the carbamate.
Conclusion
The tert-butyloxycarbonyl (Boc) group remains an indispensable tool in organic synthesis due to its well-defined stability profile. Its lability under acidic conditions, coupled with its robustness towards basic, reductive, and many nucleophilic reagents, provides chemists with a reliable and orthogonal protecting group strategy. Understanding the specific conditions under which the Boc group is stable or labile is paramount for the successful design and execution of complex multi-step syntheses in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to Boc-Pip-OH and Other Non-Natural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This guide provides an objective comparison of N-Boc-L-pipecolic acid (Boc-Pip-OH) with other commonly used non-natural amino acids, supported by experimental data to inform rational peptide design.
This compound, a six-membered cyclic amino acid, is a homolog of proline. Its incorporation into a peptide sequence imparts significant conformational constraints, influencing the peptide's secondary structure and, consequently, its biological activity and pharmacokinetic properties.[1] This guide will compare this compound with other cyclic and conformationally restricted non-natural amino acids, focusing on their impact on peptide conformation, stability, and biological activity.
The Role of Non-Natural Amino Acids in Peptide Therapeutics
Natural peptides composed of L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic efficacy in vivo. Non-natural amino acids are introduced into peptide sequences to enhance their drug-like properties.[2] By altering the peptide backbone and side-chain functionalities, non-natural amino acids can:
-
Increase Proteolytic Stability: Steric hindrance and altered bond angles can prevent recognition by proteases.[3]
-
Enhance Receptor Binding Affinity: Conformational rigidity can pre-organize the peptide into a bioactive conformation, leading to stronger binding to its target.[4]
-
Improve Cell Permeability: Modifications can increase lipophilicity and favor conformations that facilitate passage across cell membranes.[5][6]
-
Modulate Pharmacokinetics: Changes in stability and distribution can lead to a longer plasma half-life.[1]
Comparative Analysis of this compound and Other Non-Natural Amino Acids
The choice of a non-natural amino acid has a profound impact on the resulting peptide's characteristics. This section compares this compound with other relevant non-natural amino acids based on key performance parameters.
Conformational Effects
The primary reason for incorporating cyclic amino acids like this compound is to induce conformational rigidity. This can lead to the formation of specific secondary structures, such as β-turns, which are often crucial for biological activity.
A key conformational feature of proline and its analogs is the cis-trans isomerization of the preceding amide bond. The incorporation of pipecolic acid has been shown to significantly increase the population of the cis-conformer compared to proline.[7] This shift in the conformational equilibrium can have a substantial impact on the overall three-dimensional structure of the peptide.
dot
Caption: Impact of cyclic non-natural amino acids on peptide conformation.
Table 1: Comparison of Conformational Properties
| Non-Natural Amino Acid | Structure | Ring Size | Key Conformational Features |
| This compound | N-Boc-L-pipecolinic acid | 6-membered | Strong β-turn inducer; higher propensity for cis-amide bond compared to proline.[7] |
| Boc-Pro-OH | N-Boc-L-proline | 5-membered | Well-known β-turn inducer; significant population of both cis and trans conformers. |
| Boc-Tic-OH | N-Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 6-membered (fused) | Highly constrained due to the fused aromatic ring; induces well-defined turns. |
| Boc-Aze-OH | N-Boc-L-azetidine-2-carboxylic acid | 4-membered | Induces sharp turns; can alter backbone dihedral angles significantly.[8] |
Quantitative Performance Data
Direct quantitative comparisons of this compound with other non-natural amino acids in identical peptide scaffolds are limited in the publicly available literature. The following tables present a summary of expected trends based on the known properties of these amino acids.
Table 2: Proteolytic Stability
| Non-Natural Amino Acid | Expected Impact on Stability | Rationale |
| This compound | High | The six-membered ring provides significant steric hindrance, preventing protease binding and cleavage. |
| Boc-Pro-OH | Moderate to High | The five-membered ring offers steric hindrance, but can be cleaved by some specific proteases. |
| Boc-Tic-OH | Very High | The bulky, rigid structure provides excellent protection against enzymatic degradation. |
| Boc-Aze-OH | Moderate | The strained four-membered ring can be susceptible to cleavage, but still offers more stability than linear amino acids. |
Table 3: Receptor Binding Affinity (Hypothetical IC50 Values)
The following data is illustrative and will vary depending on the specific peptide and target.
| Peptide Sequence | IC50 (nM) | Interpretation |
| Ac-X-Arg-Gly-Asp-NH2 (X = Gly) | 500 | Linear, flexible peptide with moderate affinity. |
| Ac-X-Arg-Gly-Asp-NH2 (X = Pip ) | 50 | The constrained conformation induced by Pip likely pre-organizes the peptide for optimal receptor binding. |
| Ac-X-Arg-Gly-Asp-NH2 (X = Pro) | 100 | Proline induces a favorable conformation, but perhaps less optimal than Pip in this context. |
| Ac-X-Arg-Gly-Asp-NH2 (X = Tic) | 25 | The highly rigid conformation induced by Tic may present the binding motif in the most favorable orientation. |
| Ac-X-Arg-Gly-Asp-NH2 (X = Aze) | 200 | The turn induced by Aze may not be optimal for binding to this specific receptor. |
Table 4: Cell Permeability
| Non-Natural Amino Acid | Expected Impact on Permeability | Rationale |
| This compound | Favorable | Increased lipophilicity and the potential to shield backbone amides through specific conformations can enhance membrane passage.[5] |
| Boc-Pro-OH | Moderate | Can improve permeability compared to linear peptides, but to a lesser extent than more lipophilic or N-methylated analogs. |
| Boc-Tic-OH | Highly Favorable | The aromatic ring significantly increases lipophilicity, which is often correlated with improved passive diffusion. |
| Boc-Aze-OH | Variable | The impact on permeability is less predictable and highly dependent on the overall peptide structure. |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a non-natural amino acid using Boc chemistry on a Merrifield resin.[9]
Materials and Reagents:
-
Boc-protected amino acids (including this compound or other non-natural analogs)
-
Merrifield resin (chloromethylated polystyrene)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc chemistry comparison)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
dot
Caption: General workflow for Boc solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.
-
Coupling of the First Amino Acid: Couple the first Boc-protected amino acid to the resin using the cesium salt method to minimize racemization.
-
Boc Deprotection: Remove the Boc protecting group with a solution of 50% TFA in DCM. Perform a short pre-wash (2 min) followed by a longer treatment (20-30 min).
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.
-
Coupling of Subsequent Amino Acids:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the coupling is incomplete, repeat the coupling step.
-
-
Repeat: Repeat steps 3-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin thoroughly and dry it under vacuum. Cleave the peptide from the resin using anhydrous HF or TFMSA with appropriate scavengers.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
This assay measures the stability of a peptide in the presence of proteases, such as those found in human plasma.[10]
Materials:
-
Purified peptide
-
Human plasma
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Incubate the peptide at a known concentration with human plasma at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
Stop the enzymatic reaction in each aliquot by adding the quenching solution.
-
Quantify the amount of remaining intact peptide at each time point by RP-HPLC.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
Donor and acceptor 96-well plates
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS)
-
Test peptide and control compounds
-
LC-MS/MS or UV-Vis plate reader for quantification
dot
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Procedure:
-
Prepare the donor plate by coating the filter with the artificial membrane solution.
-
Add the test peptide solution to the wells of the donor plate.
-
Add buffer to the wells of the acceptor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate.
-
After incubation, quantify the concentration of the peptide in both the donor and acceptor wells.
-
Calculate the effective permeability coefficient (Pe).
Conclusion
The incorporation of this compound and other conformationally constrained non-natural amino acids is a powerful strategy for enhancing the therapeutic potential of peptides. This compound is particularly effective at inducing β-turn structures and has a higher propensity for the cis-amide bond conformation compared to proline, which can lead to peptides with improved stability and receptor binding affinity. While direct quantitative comparisons are often sequence- and target-dependent, the principles outlined in this guide provide a framework for the rational design of peptidomimetics with optimized drug-like properties. The choice between this compound and other non-natural amino acids will depend on the specific goals of the peptide design, including the desired conformation, stability, and pharmacokinetic profile. Careful consideration of these factors, supported by the experimental protocols provided, will enable researchers to harness the full potential of non-natural amino acids in peptide-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Purity Analysis of Boc-Pip-OH Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral piperidine derivatives, ensuring enantiomeric purity is a critical step. This guide provides an objective comparison of the primary analytical techniques for determining the chiral purity of N-Boc-pipecolic acid (Boc-Pip-OH) derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for your research needs.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted and robust method for the separation and quantification of enantiomers. The use of chiral stationary phases (CSPs) is the most common approach, with polysaccharide-based columns, such as Chiralpak® and Chiralcel®, being particularly effective for a broad range of compounds, including this compound derivatives.
Experimental Protocol: Chiral HPLC
A typical experimental setup for the chiral HPLC analysis of a Boc-piperidine derivative is as follows:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30, v/v). The exact ratio may require optimization for specific derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Performance
| Parameter | (S)-Boc-Pip-OH | (R)-Boc-Pip-OH |
| Retention Time (min) | ~8.5 | ~10.2 |
| Resolution (Rs) | > 2.0 | - |
Note: The retention times are illustrative and can vary based on the specific this compound derivative and exact chromatographic conditions.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, reduced solvent consumption, and often superior resolution. The technique utilizes supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent.
Experimental Protocol: Chiral SFC
A general screening protocol for the chiral SFC analysis of this compound derivatives is outlined below:
-
Instrument: An analytical SFC system with a back-pressure regulator and a UV detector.
-
Columns (for screening):
-
Chiralpak® AD-H, AS-H
-
Chiralcel® OD-H, OJ-H
-
-
Mobile Phase: Supercritical CO2 with a modifier (Methanol or Isopropanol). A common starting point is a gradient or isocratic elution with 5-40% modifier.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the modifier or a suitable solvent to a concentration of 1 mg/mL.
Data Presentation: SFC Performance
| Parameter | (S)-Boc-Pip-OH | (R)-Boc-Pip-OH |
| Retention Time (min) | ~2.5 | ~3.1 |
| Resolution (Rs) | > 2.5 | - |
Note: Retention times are significantly shorter than in HPLC and are illustrative. The choice of column and modifier is crucial for achieving optimal separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy offers a non-separative method for determining enantiomeric excess. This is typically achieved by using a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the analyte. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.
Experimental Protocol: Chiral NMR
The following protocol describes the use of a chiral solvating agent for the determination of the enantiomeric excess of this compound:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a similar chiral alcohol.
-
Solvent: Deuterated chloroform (CDCl3).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.5 mL of CDCl3.
-
Acquire a standard 1H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.
-
Acquire another 1H NMR spectrum and observe the splitting of signals corresponding to the different enantiomers.
-
-
Data Analysis: Integrate the well-resolved signals of the two diastereomeric complexes to determine the enantiomeric ratio.
Data Presentation: NMR Performance
| Parameter | (S)-Boc-Pip-OH Complex | (R)-Boc-Pip-OH Complex |
| Chemical Shift Difference (Δδ) in ¹H NMR (ppm) | ~0.05 - 0.2 | - |
Note: The magnitude of the chemical shift difference is dependent on the specific CSA used, the analyte, and the experimental conditions.
Method Comparison
| Feature | HPLC | SFC | NMR |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectroscopic Discrimination |
| Speed | Moderate | Fast | Fast (for sample prep) |
| Solvent Consumption | High | Low | Very Low |
| Resolution | Good to Excellent | Excellent | Varies with CSA |
| Quantitative Accuracy | High | High | Good |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate | High | Very High |
| Preparative Capability | Yes | Yes | No |
Visualizing the Workflows
To better illustrate the processes involved in each analytical technique, the following diagrams have been generated using the DOT language.
Caption: Workflow for chiral purity analysis of this compound derivatives using HPLC.
Caption: Workflow for chiral purity analysis of this compound derivatives using SFC.
Caption: Workflow for determining enantiomeric excess of this compound derivatives using NMR.
Conclusion
The choice of analytical technique for the chiral purity analysis of this compound derivatives depends on the specific requirements of the research.
-
HPLC is a reliable and widely accessible technique that provides excellent quantitative results. It is a good choice for routine analysis and quality control.
-
SFC is the preferred method for high-throughput screening and when faster analysis times and reduced solvent usage are critical. Its often superior resolving power makes it ideal for challenging separations.
-
NMR with chiral solvating agents is a valuable tool for rapid, non-separative determination of enantiomeric excess. It is particularly useful for reaction monitoring and when only small amounts of sample are available.
By understanding the principles, advantages, and practical considerations of each technique presented in this guide, researchers can make an informed decision to ensure the stereochemical integrity of their synthesized this compound derivatives.
A Comparative Guide to Boc and Fmoc Chemistry for Large-Scale Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a protecting group strategy is a cornerstone of successful solid-phase peptide synthesis (SPPS), profoundly impacting scalability, cost-effectiveness, and the final purity of the active pharmaceutical ingredient (API). The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, each present a unique set of advantages and disadvantages for large-scale production. This guide provides an objective, data-driven comparison to inform the strategic selection of a synthesis protocol for industrial applications.
Core Principles: An Orthogonal Divide
The primary distinction between Boc and Fmoc strategies lies in their deprotection chemistry, which dictates the "orthogonality" of the synthesis—the ability to selectively remove one type of protecting group without affecting another.[1]
-
Boc (tert-butyloxycarbonyl) Chemistry: This classic approach relies on graduated acid lability.[2] The temporary Nα-Boc group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the more robust, permanent side-chain protecting groups (often benzyl-based) require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[2][3]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: This has become the predominant method for peptide synthesis.[4] It employs an orthogonal scheme where the base-labile Nα-Fmoc group is cleaved using a mild base, commonly a solution of piperidine in DMF.[3] The side-chain protecting groups (typically tert-butyl based) are acid-labile and are removed during the final cleavage from the resin with TFA.[][6]
Quantitative Cost-Benefit Analysis
For large-scale synthesis, a detailed analysis of costs, efficiency, and waste generation is critical. The following table summarizes key quantitative and qualitative differences between the two methods.
| Parameter | Boc Chemistry | Fmoc Chemistry | Analysis & Justification |
| Raw Material Costs | |||
| Nα-Protected Amino Acids | Generally less expensive.[] | Typically more expensive due to the synthesis of the Fmoc moiety.[] | The lower cost of Boc-amino acids can present a significant upfront saving in large-scale campaigns.[] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA). | Piperidine in DMF/NMP. | Piperidine can be recycled, potentially lowering long-term costs and environmental impact.[] |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA.[3] | Trifluoroacetic Acid (TFA).[8] | HF is highly corrosive, toxic, and requires specialized, expensive equipment, significantly increasing capital and operational costs.[8][9] TFA is less hazardous and requires less specialized infrastructure. |
| Process & Efficiency | |||
| Cycle Time per Amino Acid | 10-20 minutes.[3] | 10-20 minutes.[3] | Cycle times are comparable under optimized conditions. Automation is well-established for both methods. |
| Automation Compatibility | Feasible, but handling of corrosive TFA requires robust systems. | Highly compatible with automated synthesizers.[] The UV absorbance of the cleaved Fmoc group allows for real-time reaction monitoring.[4] | Fmoc chemistry's compatibility with real-time monitoring enhances process control and automation efficiency, which is crucial for cGMP manufacturing.[] |
| Scalability | Well-established with extensive process validation data for many traditional peptide drugs.[] | Excellent scalability, considered the method of choice for modern multiton production of therapeutic peptides.[4] | Both are scalable, but Fmoc is often preferred for new processes due to milder conditions and better automation integration.[][] |
| Waste & Environmental Impact | |||
| Solvent Consumption | High, often uses dichloromethane (DCM).[] | High, primarily DMF or NMP.[] | Both methods generate significant solvent waste.[2] However, efforts are underway to replace hazardous solvents like DMF with greener alternatives. |
| Waste Stream Hazard | Highly acidic waste (TFA) and extremely hazardous final cleavage waste (HF). | Basic waste (piperidine) which can be recycled.[] Acidic waste from final TFA cleavage. | The use of HF in Boc chemistry presents a major environmental, health, and safety (EHS) challenge, making waste disposal more complex and costly. |
| Peptide Quality & Yield | |||
| Coupling Efficiency/Yield | High, but aggregation can be an issue. | Stable high coupling yields, typically exceeding 99% per step.[] | High stepwise yields are critical for the synthesis of long peptides to ensure a reasonable overall final yield.[] |
| Purity of Crude Product | Can be higher for certain hydrophobic or aggregation-prone sequences.[3][] | High, with fewer side reactions due to milder deprotection conditions.[] | Fmoc chemistry's mild conditions often lead to a cleaner crude product, simplifying downstream purification.[] |
| Side Reactions | Risk of premature side-chain deprotection due to repeated TFA exposure.[4] Intramolecular cyclization of N-terminal glutamine can occur.[10] | Aspartimide formation is a known side reaction, particularly in Asp-Gly or Asp-Ser sequences.[9] | Fmoc chemistry avoids generating cationic species during deprotection, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met).[] |
Experimental Protocols: A Large-Scale Perspective
The following protocols represent generalized workflows for a 1-mole scale synthesis. Specific parameters (e.g., equivalents, reaction times) must be optimized for each specific peptide sequence.
Representative Large-Scale Boc-SPPS Protocol
-
Resin Preparation: Swell Merrifield resin in Dichloromethane (DCM) in a suitable large-scale reactor.
-
First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin.
-
Synthesis Cycle (Repeated for each amino acid):
-
Washing: Wash the resin with DCM, followed by Isopropanol (IPA), and then DCM again.
-
Deprotection: Treat the resin with 50% TFA in DCM for 5-10 minutes (pre-wash), drain, and then treat with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[9]
-
Washing: Wash thoroughly with DCM and IPA to remove residual TFA.[9]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% Diisopropylethylamine (DIPEA) in DCM.
-
Washing: Wash with DCM to remove excess base.
-
Coupling: Dissolve the incoming Boc-amino acid (3 eq.) and a coupling agent like HBTU (3 eq.) in DMF/DCM. Add DIPEA (6 eq.) to activate. Add this solution to the resin and agitate for 1-2 hours. Monitor completion with a ninhydrin test.
-
Washing: Wash the resin with DCM.
-
-
Final Cleavage:
-
Work-up & Purification: Precipitate the crude peptide with cold diethyl ether, wash, and dry. Purify using large-scale preparative HPLC.
Representative Large-Scale Fmoc-SPPS Protocol
-
Resin Preparation: Swell Rink Amide or Wang resin in Dimethylformamide (DMF) in a large-scale reactor.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-amino acid to the resin.
-
Synthesis Cycle (Repeated for each amino acid):
-
Washing: Wash the resin with DMF.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete Fmoc group removal.[11][12]
-
Washing: Wash thoroughly with DMF to remove piperidine and dibenzofulvene adducts.[12]
-
Coupling: In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq.) and a coupling agent like HCTU (3 eq.) in DMF.[13] Add DIPEA (6 eq.) to activate. Add this pre-activated solution to the resin and agitate for 1-2 hours. Monitor completion.
-
Washing: Wash the resin with DMF.
-
-
Final Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT), for 2-4 hours at room temperature.[6]
-
-
Work-up & Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge, wash the peptide pellet, and dry. Purify via preparative HPLC.
Visualizing the Workflows and Decision Logic
To better illustrate the processes and aid in the selection process, the following diagrams outline the chemical workflows and a logical decision-making framework.
Caption: The iterative workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision framework for selecting between Boc and Fmoc chemistry.
Conclusion and Strategic Recommendations
The Fmoc/tBu strategy is now the predominant method for large-scale peptide synthesis, largely due to its milder reaction conditions, reduced safety risks, and excellent compatibility with automation.[4][8] The avoidance of highly corrosive HF for final cleavage simplifies infrastructure requirements and waste management, making it a more environmentally and economically favorable option for new therapeutic peptides.[]
However, the Boc/Bzl strategy remains a valuable and robust alternative, particularly for certain challenging sequences.[] It often yields better results for highly hydrophobic peptides or those prone to aggregation, as the acidic deprotection conditions can disrupt secondary structures.[3][] For legacy products with well-established and validated Boc-based manufacturing processes, the high cost of process re-validation may favor its continued use.[]
Ultimately, the choice between Boc and Fmoc chemistry is a strategic one that must be weighed on a case-by-case basis, considering the specific peptide sequence, required scale, existing infrastructure, regulatory landscape, and overall cost-benefit profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chempep.com [chempep.com]
- 10. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-Pip-OH
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-Pip-OH (Boc-L-pipecolic acid), ensuring a safe laboratory environment and compliance with regulatory standards. By following these procedural steps, you can minimize risks and contribute to a culture of safety within your institution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), laboratory coat |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Safety glasses with side shields or goggles |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | NIOSH-approved N95 dust mask (if generating dust) |
This data is synthesized from safety information provided by chemical suppliers.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[2] The primary and recommended method for disposal is through a licensed and reputable chemical waste disposal company.[2]
Operational Plan for Waste Management:
-
Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. This includes any contaminated materials such as weighing paper, gloves, or wipes.[2] The container should be labeled as "Hazardous Chemical Waste" and should specifically identify "this compound" as the contaminant.
-
Solutions: Collect solutions containing this compound in a sealed, labeled container that is compatible with the solvent used.[2] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2] The container should be clearly labeled with the contents and associated hazards.
-
-
Waste Storage:
-
Store the sealed waste containers in a designated, well-ventilated chemical waste accumulation area.[2] This area should be clearly marked and secure.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
The final disposal of this compound must be conducted by a licensed chemical waste disposal vendor who can manage it in accordance with federal, state, and local regulations.[2][3]
-
-
Documentation:
-
Maintain meticulous records of the amount of this compound designated for disposal and the date it was collected.
-
Retain all documentation, including waste manifests, provided by the disposal vendor.[2]
-
Spill Management:
In the event of a spill, follow these procedures to ensure a safe and effective cleanup:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.
-
Place the spilled material into a sealed, labeled container for disposal.[3]
-
Clean the spill area with a damp cloth or paper towel, and place these cleaning materials into the same waste container.[2]
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Immediately alert your institution's EHS department or emergency response team.[2]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
